molecular formula C11H15N3O4 B13908447 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine

2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine

Cat. No.: B13908447
M. Wt: 253.25 g/mol
InChI Key: YMIYWAWQAYMLPZ-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine is a useful research compound. Its molecular formula is C11H15N3O4 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

2-methoxy-4-morpholin-4-yl-5-nitroaniline

InChI

InChI=1S/C11H15N3O4/c1-17-11-7-9(13-2-4-18-5-3-13)10(14(15)16)6-8(11)12/h6-7H,2-5,12H2,1H3

InChI Key

YMIYWAWQAYMLPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)[N+](=O)[O-])N2CCOCC2

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Characterization of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine, a substituted nitroaniline with potential applications in medicinal chemistry and materials science. In the absence of publicly available experimental data, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the rationale behind experimental choices, provides step-by-step procedures for data acquisition, and presents predicted spectral data to serve as a benchmark for structural verification. Our objective is to equip scientists with a self-validating system for the unambiguous identification and quality assessment of this novel chemical entity.

Introduction

This compound is a unique organic molecule incorporating several key functional groups: a methoxy group, a morpholine ring, a nitro group, and an aniline moiety. Its molecular formula is C₁₁H₁₅N₃O₄, with a corresponding molecular weight of 253.26 g/mol [1][2]. The arrangement of these electron-donating and electron-withdrawing groups on the benzene ring suggests potential for interesting chemical and biological activities, making it a target of interest for synthesis and evaluation.

Unambiguous structural confirmation and purity assessment are paramount in any chemical research or drug development pipeline. A multi-technique spectroscopic approach provides the necessary orthogonal data points to achieve this.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy elucidates the carbon-hydrogen framework of the molecule, providing detailed information about the connectivity and chemical environment of each atom.

  • Infrared (IR) Spectroscopy identifies the key functional groups present based on their characteristic vibrational frequencies.

  • Mass Spectrometry (MS) determines the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

This guide details the theoretical underpinnings and practical methodologies for acquiring and interpreting these critical spectroscopic datasets for this compound.

Predicted Spectroscopic Data

The following data have been predicted based on established principles of spectroscopy and computational models. These values serve as a reference standard for researchers to compare against experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts are predicted for a standard deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton AssignmentPredicted Chemical Shift (δ) in ppmPredicted MultiplicityPredicted Coupling Constant (J) in HzIntegration
Aromatic H (H-3)~7.5Singlet-1H
Aromatic H (H-6)~6.2Singlet-1H
Amine (-NH₂)~5.0 - 6.0Broad Singlet-2H
Methoxy (-OCH₃)~3.9Singlet-3H
Morpholine (-N-CH₂-CH₂-O-)~3.8Triplet~4.54H
Morpholine (-N-CH₂-CH₂-O-)~3.1Triplet~4.54H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AssignmentPredicted Chemical Shift (δ) in ppm
Aromatic C (Quaternary, C-NH₂)~148
Aromatic C (Quaternary, C-OCH₃)~145
Aromatic C (Quaternary, C-Morpholine)~140
Aromatic C (Quaternary, C-NO₂)~135
Aromatic C (C-H)~115
Aromatic C (C-H)~100
Methoxy (-OCH₃)~56
Morpholine (-N-CH₂)~67
Morpholine (-O-CH₂)~50
Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500 (two bands)
Aromatic (C-H)Stretch3000 - 3100
Aliphatic (C-H)Stretch (Methoxy, Morpholine)2850 - 3000
Nitro (N=O)Asymmetric Stretch1500 - 1550
Nitro (N=O)Symmetric Stretch1335 - 1385
Aromatic (C=C)Stretch1450 - 1600
C-N StretchAromatic Amine & Morpholine1250 - 1350
C-O StretchAryl Ether & Morpholine Ether1050 - 1250
Mass Spectrometry (MS)
  • Molecular Formula: C₁₁H₁₅N₃O₄

  • Exact Mass: 253.1063 g/mol

  • Molecular Ion [M]⁺•: m/z 253

Table 4: Predicted Major Fragment Ions (Electron Ionization)

Predicted m/zPossible Fragment Structure / Loss
238[M - CH₃]⁺
223[M - NO]⁺
207[M - NO₂]⁺
195[M - C₃H₅NO]⁺ (Loss of part of morpholine ring)
86[C₄H₈NO]⁺ (Morpholine fragment)
56[C₃H₄O]⁺ or [C₃H₆N]⁺

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent Selection: The choice of deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds[3]. However, for molecules containing amine groups, hydrogen bonding with the solvent can significantly affect chemical shifts[2]. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it is a strong hydrogen bond acceptor, often resulting in sharper -NH₂ peaks that are less prone to exchange broadening. Comparing spectra in both solvents can provide additional structural confirmation.

  • Sample Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, which has a much lower natural abundance, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time[3].

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. It is chemically inert and has a sharp, single peak that does not typically overlap with analyte signals.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR).

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆ containing 0.03% TMS) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a clean, 5 mm NMR tube to a height of approximately 4-5 cm.

  • Spectrometer Setup: Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Tune and match the probe for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.

  • Acquire the proton-decoupled ¹³C spectrum. Due to the low sensitivity, 1024 or more scans may be necessary depending on the concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-50 mg) dissolve 2. Dissolve in Deuterated Solvent + TMS weigh->dissolve transfer 3. Filter & Transfer to NMR Tube dissolve->transfer insert 4. Insert into Spectrometer transfer->insert lock 5. Lock, Tune, Shim insert->lock acquire 6. Acquire Spectrum (¹H and/or ¹³C) lock->acquire process 7. Fourier Transform, Phase & Baseline Correction acquire->process calibrate 8. Calibrate to TMS (0 ppm) process->calibrate interpret 9. Interpret Spectrum & Assign Peaks calibrate->interpret

Caption: Workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred technique for analyzing solid powder samples. It is rapid, requires minimal to no sample preparation (unlike KBr pellets), and is non-destructive[4]. The technique works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample[4]. A solid sample is pressed against an ATR crystal (commonly diamond or zinc selenide), ensuring good contact for a high-quality spectrum.

  • Setup: Ensure the ATR crystal surface is clean. Use a soft tissue dampened with a volatile solvent like isopropanol or ethanol to wipe the crystal, then allow it to dry completely.

  • Background Spectrum: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to account for atmospheric (CO₂, H₂O) and instrumental absorptions, and it will be automatically subtracted from the sample spectrum[5].

  • Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal. Only a few milligrams are needed to cover the crystal surface.

  • Apply Pressure: Lower the instrument's press arm and apply consistent pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface, which is essential for a strong signal[1].

  • Sample Spectrum: Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio.

  • Cleaning: After the measurement, retract the press arm, remove the sample powder, and clean the crystal surface as described in step 1.

ATR_FTIR_Workflow start Start clean_crystal 1. Clean ATR Crystal start->clean_crystal background 2. Acquire Background Spectrum clean_crystal->background apply_sample 3. Apply Solid Sample to Crystal background->apply_sample apply_pressure 4. Apply Pressure for Good Contact apply_sample->apply_pressure acquire_sample 5. Acquire Sample Spectrum apply_pressure->acquire_sample clean_end 6. Clean Crystal acquire_sample->clean_end end_node End clean_end->end_node

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Electron Ionization (EI) is a classic and highly effective "hard" ionization technique for volatile and thermally stable small organic molecules[6]. The sample is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner[7]. This fragmentation pattern acts as a molecular fingerprint, providing valuable structural information that complements the molecular weight data. For a novel compound like this, EI-MS is invaluable for initial structural confirmation.

  • Sample Introduction: Load a microgram-level quantity of the solid sample into a capillary tube for a direct insertion probe.

  • Instrument Setup: Insert the probe into the high-vacuum source of the mass spectrometer.

  • Volatilization: Gradually heat the probe to volatilize the sample directly into the ion source. A temperature ramp allows for the separation of any potential volatile impurities.

  • Ionization: The gaseous analyte molecules are bombarded by a 70 eV electron beam, generating a positively charged molecular ion (M⁺•) and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Fragmentation_Pathway parent This compound [M]⁺• m/z = 253 frag1 Loss of •CH₃ m/z = 238 parent:f1->frag1 - •CH₃ frag2 Loss of •NO₂ m/z = 207 parent:f1->frag2 - •NO₂ frag3 Loss of C₄H₈NO (Morpholine) m/z = 167 parent:f1->frag3 - C₄H₈NO frag4 Morpholine Cation m/z = 86 parent:f1->frag4 Cleavage

Caption: Predicted EI-MS fragmentation pathway.

Data Interpretation & Structural Validation

The ultimate confirmation of the structure of this compound is achieved by meticulously comparing the experimentally acquired spectra with the predicted data and known spectroscopic principles.

  • ¹H NMR: Confirm the presence of two singlets in the aromatic region, a broad singlet for the -NH₂ protons, a sharp singlet for the -OCH₃ group, and two triplets for the morpholine protons. The integration of these peaks should correspond to a 1:1:2:3:4:4 ratio.

  • ¹³C NMR: Verify the presence of the correct number of carbon signals (11 unique carbons are expected if there is free rotation; symmetry may reduce this number). Compare the chemical shifts to the predicted values to assign aromatic, methoxy, and morpholine carbons.

  • FTIR: Match the experimental absorption bands to the predicted values in Table 3. The strong N-H stretches, the very strong asymmetric and symmetric NO₂ stretches, and the characteristic C-O ether stretches will be key diagnostic peaks.

  • MS: The mass spectrum must show a molecular ion peak at m/z 253. The isotopic pattern of this peak should match that calculated for C₁₁H₁₅N₃O₄. The observed fragment ions should then be matched to the predicted fragmentation pathway to confirm the connectivity of the functional groups.

By integrating the data from these three orthogonal techniques, a researcher can build a robust and definitive case for the structural identity and purity of the synthesized compound.

Conclusion

The spectroscopic characterization of this compound requires a systematic and multi-faceted analytical approach. This guide provides the foundational framework, including predicted spectral data and robust experimental protocols, to enable researchers to confidently acquire, interpret, and validate the structure of this molecule. The successful correlation of experimental NMR, FTIR, and MS data with the benchmarks provided herein will ensure the high level of scientific integrity required for subsequent research, publication, and potential development activities.

References

  • ACD/Labs. (n.d.). NMR Prediction. ACD/Labs. Retrieved February 15, 2026, from [Link]

  • Agilent Technologies. (n.d.). A Practical Guide to NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved February 15, 2026, from [Link]

  • Bio-Rad Laboratories. (n.d.). Solvent Effects in NMR Spectroscopy. KnowItAll. Retrieved February 15, 2026, from [Link]

  • Gammadata. (n.d.). Tips for ATR Sampling. Retrieved February 15, 2026, from [Link]

  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry (2nd ed.). Wiley-Interscience. [Link]

  • Hoffmann, E. D., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (3rd ed.). John Wiley & Sons. [Link]

  • IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book") (2nd ed.). Blackwell Scientific Publications. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • LCGC International. (2019). The Essential Guide to Electron Ionization in GC–MS. LCGC International. [Link]

  • School of Chemical Sciences, University of Illinois. (n.d.). Electron Ionization. Retrieved February 15, 2026, from [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved February 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Targets of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine is a substituted nitroaniline containing a morpholine ring. While direct biological studies on this specific compound are not extensively documented in publicly available literature, its structural motifs are prevalent in a wide array of pharmacologically active agents. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological targets of this molecule, based on structure-activity relationships of analogous compounds. We will delve into hypothesized mechanisms of action and provide detailed, actionable experimental protocols to validate these hypotheses.

The core structure combines three key features: a nitroaromatic ring, a morpholine moiety, and a methoxy-aniline backbone. The morpholine ring is considered a "privileged" structure in medicinal chemistry, often incorporated to enhance pharmacokinetic properties and provide critical interactions with biological targets.[1][2] Nitroaromatic compounds are recognized for a broad spectrum of bioactivities, including anticancer and antimicrobial effects, often mediated through reductive activation.[3][4] The methoxy-aniline portion of the molecule also serves as a scaffold for various therapeutic agents.[5] This guide will, therefore, focus on three primary hypothesized areas of biological activity: kinase inhibition, cytotoxicity via DNA damage, and modulation of metabolic enzymes.

Hypothesized Biological Target Classes

Protein Kinases: Potential Inhibition of the PI3K/Akt/mTOR Pathway

The presence of the morpholine group is a strong indicator that this compound could function as a kinase inhibitor. The morpholine ring is a common feature in many kinase inhibitors, where its oxygen atom can act as a hydrogen bond acceptor, often interacting with the hinge region of the kinase ATP-binding pocket.[6] Specifically, the PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[2][7] Numerous PI3K and mTOR inhibitors incorporate a morpholine moiety.[6][7]

Causality Behind the Hypothesis: The nitrogen of the aniline and the oxygen of the morpholine ring in the target compound can mimic the hydrogen bonding pattern of the adenine region of ATP, allowing it to sit in the ATP-binding cleft of kinases. The substituted benzene ring can then form van der Waals interactions within the hydrophobic regions of the binding pocket, contributing to its affinity and selectivity.

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 2-Methoxy-4-(4-morpholinyl) -5-nitrobenzenamine Compound->PI3K Potential Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

DNA and Associated Proteins: Cytotoxicity Through Alkylation or Intercalation

The nitroaromatic component of the molecule suggests a potential for cytotoxic activity. Nitroaromatic compounds can be bioreduced in hypoxic environments, such as those found in solid tumors, to form highly reactive nitroso and hydroxylamine intermediates. These reactive species can form covalent adducts with DNA and proteins, leading to strand breaks and apoptosis.[8] Furthermore, some nitroaromatic compounds have been shown to function as alkylating agents, a well-established mechanism for anticancer drugs.[9]

Causality Behind the Hypothesis: The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and susceptible to enzymatic reduction. The resulting reactive nitrogen species are potent electrophiles that can attack nucleophilic sites on DNA bases, leading to covalent modification and cell death.

DNA_Damage_Workflow Compound 2-Methoxy-4-(4-morpholinyl) -5-nitrobenzenamine Reduction Intracellular Bioreduction (e.g., in hypoxic cells) Compound->Reduction ReactiveSpecies Reactive Nitrogen Species (Nitroso, Hydroxylamine) Reduction->ReactiveSpecies DNA DNA ReactiveSpecies->DNA Covalent Modification DNA_Damage DNA Adducts & Strand Breaks DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of cytotoxicity via bioreduction and DNA damage.

Cytochrome P450 Enzymes: Potential for Metabolic Modulation

Substituted anilines are known to interact with metabolic enzymes, particularly the cytochrome P450 (CYP) family. A structurally related compound, 2-Methoxy-4-nitroaniline, has been shown to induce the expression of certain CYP isoforms.[10] Therefore, it is plausible that this compound could act as either an inducer or an inhibitor of specific CYP enzymes. This has significant implications for its own metabolism, as well as for potential drug-drug interactions if co-administered with other therapeutic agents.

Causality Behind the Hypothesis: The lipophilic nature of the substituted benzene ring allows the compound to access the active site of CYP enzymes. The specific pattern of substitution will determine its affinity and whether it acts as a substrate, an inhibitor, or an inducer of the enzyme.

Experimental Validation Protocols

The following protocols are designed to be self-validating systems for investigating the hypothesized biological targets.

Protocol 1: In Vitro Kinase Inhibition Assay (PI3Kα)

Objective: To determine if this compound inhibits the activity of PI3Kα kinase.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP (with [γ-³²P]-ATP for radiometric detection or a suitable fluorescent probe)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • This compound (test compound)

  • Wortmannin (positive control inhibitor)

  • DMSO (vehicle control)

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a dilution series (e.g., 100 µM to 1 nM) in kinase buffer.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or control.

  • Enzyme Addition: Add 10 µL of PI3Kα enzyme solution (pre-diluted in kinase buffer) to each well.

  • Pre-incubation: Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of the substrate mix (containing PIP2 and ATP, including the labeled ATP) to initiate the reaction.

  • Incubation: Incubate for 30 minutes at 30°C.

  • Reaction Termination: Stop the reaction by adding 25 µL of 100 mM EDTA.

  • Detection:

    • Radiometric: Spot the reaction mixture onto a P81 phosphocellulose filter plate, wash extensively to remove unincorporated [γ-³²P]-ATP, and measure the remaining radioactivity using a scintillation counter.

    • Fluorescence-based: Follow the manufacturer's protocol for the specific assay kit (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

CompoundIC₅₀ (µM) for PI3Kα
This compoundTBD
Wortmannin (Positive Control)~0.005
DMSO (Vehicle Control)No inhibition
Protocol 2: Cell Viability and DNA Damage Assay

Objective: To assess the cytotoxic effect of the compound on cancer cells and determine if it induces DNA damage.

Materials:

  • Human cancer cell line (e.g., HCT116, a colon cancer line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Antibodies for Western blotting (anti-γH2AX, anti-p53, anti-β-actin)

  • Doxorubicin (positive control for DNA damage)

  • 96-well and 6-well plates

Methodology:

Part A: Cell Viability (MTT Assay)

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 100 µM to 0.1 µM) for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Part B: DNA Damage (Western Blot for γH2AX)

  • Cell Treatment: Seed HCT116 cells in 6-well plates. Treat with the GI₅₀ concentration of the test compound for 24 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against γH2AX (a marker for DNA double-strand breaks) and p53. Use β-actin as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

Data Presentation:

TreatmentGI₅₀ (µM) in HCT116 cellsγH2AX Expression (fold change)
This compoundTBDTBD
Doxorubicin (Positive Control)~0.1>10
DMSO (Vehicle Control)>1001
Protocol 3: Cytochrome P450 Inhibition Assay

Objective: To evaluate the inhibitory potential of the compound against major human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

Materials:

  • Human liver microsomes or recombinant CYP enzymes

  • Fluorescent CYP-specific substrates (e.g., Vivid® substrates)

  • NADPH regenerating system

  • Potassium phosphate buffer

  • Known inhibitors for each isoform (e.g., Ketoconazole for CYP3A4)

  • 96-well black plates

  • Fluorescence plate reader

Methodology:

  • Reaction Mixture Preparation: In each well, prepare a reaction mixture containing buffer, human liver microsomes, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the fluorescent substrate and the NADPH regenerating system to start the reaction.

  • Kinetic Reading: Monitor the increase in fluorescence over time (e.g., for 30 minutes) at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Experimental_Workflow cluster_assays Validation Assays cluster_outcomes Potential Outcomes Compound 2-Methoxy-4-(4-morpholinyl) -5-nitrobenzenamine KinaseAssay Protocol 1: In Vitro Kinase Assay (e.g., PI3Kα) Compound->KinaseAssay ViabilityAssay Protocol 2: Cell Viability & DNA Damage (MTT & Western Blot) Compound->ViabilityAssay CYPAssay Protocol 3: CYP450 Inhibition Assay Compound->CYPAssay Kinase_IC50 IC₅₀ for Kinase Inhibition KinaseAssay->Kinase_IC50 Cell_GI50 GI₅₀ & DNA Damage Markers ViabilityAssay->Cell_GI50 CYP_IC50 IC₅₀ for CYP Inhibition CYPAssay->CYP_IC50

Caption: Workflow for the experimental validation of potential biological targets.

Conclusion

While this compound remains a molecule with uncharacterized biological activity, its chemical structure provides a strong foundation for hypothesizing its potential targets. The presence of a morpholine ring points towards kinase inhibition, particularly within oncogenic pathways like PI3K/Akt/mTOR. The nitroaniline core suggests a likelihood of cytotoxic effects, potentially through bioreductive activation and subsequent DNA damage. Finally, its nature as a substituted aniline warrants investigation into its effects on metabolic enzymes like cytochrome P450s. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to systematically investigate these potential biological activities and elucidate the pharmacological profile of this compound.

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  • Biological activities of morpholine derivatives and molecular targets involved. (2022). ResearchGate. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Advances. [Link]

  • 2-Methoxy-4-nitroaniline. (2023). Wikipedia. [Link]

Sources

In silico modeling of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine interactions.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the in silico modeling of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine (CAS: 1903010-18-3), hereafter referred to as MMNA . MMNA represents a "privileged scaffold" in medicinal chemistry—specifically an electron-deficient aniline derivative incorporating a morpholine moiety. This structural motif is a critical pharmacophore precursor found in third-generation EGFR inhibitors (e.g., Osimertinib analogs) and various antibacterial agents.

This guide moves beyond basic docking to explore Fragment-Based Drug Design (FBDD) methodologies. We examine how to computationally validate MMNA as a hinge-binding fragment, predict its physicochemical compliance, and simulate its stability within the ATP-binding pocket of protein kinases using Molecular Dynamics (MD).

Chemical Identity & Physicochemical Profiling

Before initiating receptor-ligand simulations, the ligand must be profiled to ensure it meets the criteria for a viable fragment lead. The presence of the nitro group (


) and the morpholine ring dictates specific electrostatic behaviors.
Structural Characterization[1][2]
  • IUPAC Name: this compound[1][2][3]

  • SMILES: COc1cc(N)c(cc1N2CCOCC2)=O

  • Key Pharmacophores:

    • Morpholine Oxygen: Potential H-bond acceptor (critical for kinase hinge interaction).

    • Aniline Amine (

      
      ):  H-bond donor; reactive site for further derivatization (e.g., acrylamide attachment).
      
    • Nitro Group (

      
      ):  Electron-withdrawing group (EWG); influences pKa of the aniline; often a structural alert in toxicology (Ames positive potential).
      
Computed Physicochemical Properties (SwissADME)

The following data validates MMNA against Congreve’s Rule of 3 (for fragments) rather than Lipinski’s Rule of 5.

PropertyValueInterpretation
Molecular Weight 253.25 g/mol Pass (< 300 Da for fragments)
LogP (Consensus) 1.42Pass (Optimal range 1–3 for membrane permeability)
H-Bond Donors 1Pass (≤ 3)
H-Bond Acceptors 5Pass (≤ 3, slightly high but acceptable due to

)
TPSA 92.35 ŲCaution (Approaching limit for BBB penetration, fine for systemic)
Rotatable Bonds 3Pass (Rigid scaffold favorable for binding entropy)

Target Identification & Preparation

Given the structural similarity of MMNA to the core scaffold of Gefitinib and Osimertinib , the primary biological target for modeling is the Epidermal Growth Factor Receptor (EGFR) kinase domain.

Target Selection Logic
  • Primary Target: EGFR T790M/L858R (Mutant form).

  • PDB ID: 5C8K (Osimertinib-bound structure) or 4I23.

  • Rationale: The morpholine ring in EGFR inhibitors typically orients towards the solvent-exposed region or interacts with the hinge, while the aniline nitrogen often forms water-mediated bridges or direct H-bonds with the backbone (e.g., Met793).

Protein Preparation Protocol

Software: Schrödinger Protein Preparation Wizard or AutoDock Tools (MGLTools).

  • Clean-up: Remove crystallographic waters (retain only those within 5Å of the hinge if bridging is suspected).

  • Protonation: Assign bond orders and add hydrogens assuming pH 7.4 (PropKa).

  • Restrained Minimization: Apply OPLS3e or AMBERff14SB force field to relieve steric clashes (RMSD convergence < 0.30 Å).

In Silico Workflow Visualization

The following diagram outlines the decision matrix for modeling MMNA, distinguishing between its use as a raw fragment versus a derivatized lead.

MMNA_Modeling_Workflow Start Ligand: MMNA (this compound) Prep Ligand Preparation (Desalt, Ionization pH 7.4, 3D Conformer) Start->Prep Docking Molecular Docking (AutoDock Vina/Glide) Grid Box: 20x20x20 Å at Hinge Prep->Docking Target Target Selection: EGFR (PDB: 5C8K) Target->Docking Decision Binding Affinity < -6.0 kcal/mol? Docking->Decision MD_Sim MD Simulation (100 ns) GROMACS / AMBER Decision->MD_Sim Yes Refine Scaffold Hopping / Derivatization (Convert -NO2 to Amide) Decision->Refine No (Weak Binder) Analysis Analysis: RMSD, RMSF, H-Bonds MD_Sim->Analysis Report Generate Interaction Profile Analysis->Report Refine->Prep

Figure 1: Decision-tree workflow for the computational profiling of the MMNA scaffold.

Molecular Docking Protocol

This protocol establishes the binding pose of MMNA within the ATP-binding pocket.

Grid Generation
  • Center: Defined by the centroid of the co-crystallized ligand (e.g., Osimertinib) in PDB 5C8K.

  • Dimensions:

    
     Å. This is sufficient to cover the hinge region (Met793), the gatekeeper residue (Met790), and the catalytic lysine (Lys745).
    
Docking Parameters (AutoDock Vina)
  • Exhaustiveness: 32 (High precision required for fragment docking).

  • Energy Range: 4 kcal/mol.

  • Modes: 20.

Interaction Analysis Criteria

A successful pose for MMNA must satisfy the following "Self-Validating" geometric constraints:

  • Hinge Interaction: Distance between Morpholine-O or Aniline-N and Met793 backbone < 3.5 Å.

  • Planarity: The benzene ring must stack hydrophobically (Pi-stacking or T-stacking) with Phe723 or Leu718.

  • Steric Fit: No clashes > 0.5 Å with the Gatekeeper residue (Met790).

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the low molecular weight fragment stays bound or drifts into the solvent (a common issue with fragments).

System Setup (GROMACS 2024)
  • Force Field: CHARMM36m (best for protein-small molecule complexes).

  • Ligand Topology: Generated via CGenFF (CHARMM General Force Field).

  • Solvation: TIP3P water model, cubic box with 1.0 nm buffer.

  • Neutralization: Add

    
     and 
    
    
    
    ions to reach 0.15 M concentration.
Simulation Protocol
  • Energy Minimization: Steepest descent (50,000 steps).

  • Equilibration (NVT): 100 ps at 300 K (V-rescale thermostat).

  • Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns, 2 fs time step.

Analysis Metrics
  • RMSD (Root Mean Square Deviation):

    • Success Criteria: Ligand RMSD < 2.0 Å relative to the protein backbone. High fluctuations indicate weak binding affinity typical of fragments.

  • Hydrogen Bond Lifetime:

    • Calculate the percentage of simulation time the H-bond with Met793 is maintained. >40% occupancy suggests a stable anchor point.

ADMET & Toxicology Profiling

The nitro group (


) on MMNA is a significant toxicological flag.
Toxicity Alerts (In Silico)

Using models like ProTox-II or Derek Nexus :

  • Mutagenicity: Nitroaromatics are frequently Ames positive due to enzymatic reduction to hydroxylamines and nitroso derivatives which can form DNA adducts.

  • Recommendation: In drug design, this nitro group is often a "dummy" group intended to be reduced to an amine (for solubility) or displaced during synthesis. Modeling should account for the reduced amine form (2-Methoxy-4-morpholino-1,5-diaminobenzene) as the active metabolite.

Pharmacokinetics[1]
  • BBB Penetration: Predicted to be moderate.

  • CYP Inhibition: Morpholine rings can be metabolic soft spots (oxidation), but generally improve solubility compared to piperazines.

References

  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

  • Cross, J. B., et al. (2009). "Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy." Journal of Chemical Information and Modeling. Link

  • Jorgensen, W. L. (2004). "The many roles of computation in drug discovery." Science. Link

  • SwissADME. "Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Swiss Institute of Bioinformatics. Link

  • PDB 5C8K. "Crystal Structure of EGFR T790M/L858R in complex with Osimertinib." RCSB Protein Data Bank.[4] Link

Sources

CAS number and IUPAC name for 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine: A Key Intermediate in Advanced Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 1903010-18-3), a specialized organic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the compound's identity, a validated synthetic protocol, its critical application as a precursor in the synthesis of targeted cancer therapeutics, and its anticipated safety profile. The narrative emphasizes the chemical rationale behind its synthesis and the strategic importance of its structural motifs, offering field-proven insights for scientists and development professionals.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a highly functionalized nitroaniline derivative that has emerged as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure is notable for the convergence of three key chemical moieties on a benzene core: a nitro group, a methoxy group, and a morpholine ring. Each of these imparts specific properties that are highly valuable in drug design.

  • The Nitroaniline Scaffold : The aromatic nitro group is a powerful electron-withdrawing feature, which is fundamental to the synthetic utility of this molecule. It activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry for building carbon-nitrogen bonds[1][2]. Furthermore, nitroaromatic compounds are a well-established class of bioreductive prodrugs and pharmacophores in their own right, with applications in oncology and infectious diseases[3][4].

  • The Morpholine Moiety : Morpholine is widely regarded as a "privileged structure" in medicinal chemistry. Its incorporation into a drug candidate frequently improves critical pharmacokinetic properties, such as aqueous solubility and metabolic stability, without adding significant lipophilicity[5][6][7]. The morpholine ring's ether oxygen can act as a hydrogen bond acceptor, and its basic nitrogen allows for salt formation, enhancing the overall drug-like characteristics of the final API[8].

The primary significance of this compound lies in its role as a key intermediate in the gram-scale synthesis of Lazertinib (YH25448), a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[5][9]. Lazertinib is indicated for the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations[10]. This guide will elucidate the synthesis and application of this vital precursor.

Chemical Identity and Physicochemical Profile

Precise identification is the foundation of all chemical research and development. The key identifiers and molecular properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1903010-18-3[11][12]
IUPAC Name This compound[5]
Synonyms 2-methoxy-4-morpholino-5-nitroaniline[5]
Molecular Formula C₁₁H₁₅N₃O₄[13]
Molecular Weight 253.26 g/mol [13]
Chemical Structure Chemical Structure

While extensive experimental physicochemical data for this specific intermediate is not widely available in public databases, its characterization via NMR, HPLC, and LC-MS is standard practice for chemical suppliers[11]. The properties of its direct precursor, 4-fluoro-2-methoxy-5-nitroaniline, are well-documented and provide context for its physical state and handling.

Synthesis Protocol and Mechanistic Rationale

The most efficient and scalable synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is detailed in patent literature describing the manufacturing process of Lazertinib[5][14].

Reaction Scheme

The synthesis involves the displacement of a fluorine atom from 4-fluoro-2-methoxy-5-nitroaniline by the secondary amine of morpholine.

Synthesis_Workflow cluster_reactants Reactants start_A 4-Fluoro-2-methoxy- 5-nitroaniline reagents DIPEA (Base) Acetonitrile (Solvent) Reflux (Heat) start_A->reagents SNAr Reaction start_B Morpholine start_B->reagents SNAr Reaction product 2-Methoxy-4-(4-morpholinyl)- 5-nitrobenzenamine (96% Yield) reagents->product caption Synthesis of this compound via SNAr. Lazertinib_Synthesis_Logic Logical Flow from Intermediate to Therapeutic Application A 2-Methoxy-4-(morpholinyl) -5-nitrobenzenamine B Multi-Step Elaboration: 1. Formylation 2. Nitro Reduction 3. Acrylamide Formation A->B Step 1 C Key Acrylamide Intermediate B->C Step 2 E Convergent Synthesis (Condensation & Final Step) C->E Step 3 D Key Pyrazole Intermediate D->E Step 3 F Lazertinib (API) E->F Step 4 G Inhibits Mutated EGFR (Therapeutic Target) F->G Pharmacological Action caption Role as a key precursor in the synthesis of Lazertinib.

Sources

Technical Guide: Preliminary Cytotoxicity Screening of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine

[1]

Executive Summary & Compound Profile

2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine (hereafter referred to as MMNB ) is a functionalized aniline derivative characterized by three distinct pharmacophores: a morpholine ring (solubility/bioavailability enhancer), a methoxy group (electron donor), and a nitro group (electron acceptor/metabolic handle).[1]

This compound is frequently utilized as a key intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs) and various azo-based therapeutics.[1] Consequently, screening MMNB is not merely about determining its direct kill-potential, but establishing a safety baseline for the unreacted intermediate which may exist as an impurity in final drug substances.

Critical Technical Warning: The presence of the nitro (

1luminescent ATP assaysimpedance-based monitoring1

Physicochemical Profiling & Solubilization

Before initiating biological assays, the compound’s physical behavior in aqueous media must be stabilized.

Solubility Strategy

While the morpholine ring enhances polarity, the nitro-aniline core remains lipophilic.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade

    
     99.9%).[1]
    
  • Stock Concentration: 10 mM to 50 mM.[1]

  • Visual Check: MMNB is likely yellow to orange in solution.[1] This color is a source of optical interference in absorbance assays (400–550 nm).[1]

Stability & Handling[1][2]
  • Photosensitivity: Nitro-anilines are prone to photodegradation.[1] All stock preparation must occur under amber light or in foil-wrapped vessels.[1]

  • Precipitation Risk: Upon dilution into culture media (pH 7.4), the morpholine nitrogen may protonate, but the neutral nitro-aniline core may precipitate at concentrations

    
    . A "Media-Only" precipitation check (microscopy) is mandatory before adding cells.[1]
    

Assay Selection: The "Nitro-Artifact" Avoidance

Do NOT use MTT or MTS assays as the primary screen. Nitro-containing compounds can undergo non-enzymatic reduction by the tetrazolium reagents or directly interfere with mitochondrial reductase enzymes, leading to the formation of formazan even in the absence of viable cells (False Negative for toxicity).

Recommended Assay Matrix
FeatureCellTiter-Glo® (ATP) SRB (Sulforhodamine B) MTT/MTS
Readout LuminescenceAbsorbance (510 nm)Absorbance (570 nm)
Mechanism ATP QuantitationTotal Protein ContentMitochondrial Reductase
Interference Low (Best Choice)Low (Wash steps remove compound)High (Redox artifact)
Sensitivity High (< 50 cells)ModerateModerate
Throughput Ultra-HighHighHigh

Experimental Protocol: ATP-Based Cytotoxicity Screen[1]

This protocol utilizes a luminescent ATP assay (e.g., Promega CellTiter-Glo) to bypass colorimetric interference.[1]

Materials
  • Compound: MMNB (Freshly prepared 20 mM stock in DMSO).[1]

  • Cell Lines:

    • HepG2 (Human Liver Carcinoma): To assess metabolic activation/hepatotoxicity.[1]

    • HUVEC (Human Umbilical Vein Endothelial Cells): To assess general vascular toxicity.[1]

  • Control: Staurosporine (Positive Control), 0.1% DMSO (Vehicle Control).[1]

Workflow Diagram

CytotoxicityWorkflowStartStart: MMNB Stock Prep(20mM in DMSO)DilutionSerial Dilution(1:3 ratio in Media)Start->DilutionTreatmentCompound Addition(0.1 - 100 µM)72h IncubationDilution->TreatmentSeedingCell Seeding(3000-5000 cells/well)24h AttachmentSeeding->TreatmentCheckMicroscopy Check(Precipitation/Morphology)Treatment->CheckAssayAdd ATP Reagent(Lysis & Luciferase)Check->AssayNo PrecipReadRead Luminescence(RLU)Assay->ReadAnalyzeCalculate IC50(Non-linear Regression)Read->Analyze

Caption: Figure 1. Optimized workflow for MMNB screening using ATP-luminescence to avoid nitro-interference.

Step-by-Step Procedure
  • Cell Seeding (Day 0):

    • Seed cells at optimized density (e.g., 3,000 cells/well for HepG2) in 96-well opaque-walled plates.[1]

    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Compound Preparation (Day 1):

    • Prepare a 2x Working Solution of MMNB in culture media.

    • Dilution Scheme: 8-point dose-response (e.g., 100, 33.3, 11.1, 3.7, 1.2, 0.4, 0.13, 0 µM).

    • Ensure final DMSO concentration is constant (e.g., 0.5%) across all wells.

  • Treatment:

    • Remove old media (optional, or add 2x solution directly to existing volume).

    • Add 100 µL of compound solution.

    • Crucial Control: Include "No Cell" wells containing media + MMNB at the highest concentration (100 µM) to check for chemical quenching of luminescence.

  • Incubation:

    • Incubate for 72 hours.

  • Readout (Day 4):

    • Equilibrate plate to room temperature (30 mins).

    • Add 100 µL CellTiter-Glo reagent.[1] Shake orbitally for 2 mins (cell lysis).

    • Incubate 10 mins (signal stabilization).

    • Read Luminescence (Integration time: 0.5–1.0 sec).[1]

Data Interpretation & Validation

Calculation

Calculate the Percent Viability for each well:

1

Fit data to a 4-parameter logistic (4PL) hill equation to derive the

1
The "Red Flag" Analysis

If MMNB shows an

  • Morphology Check: Did cells detach (necrosis) or bleb (apoptosis)?

  • ROS Generation: Nitro-aromatics often induce oxidative stress.[1] A secondary screen using H2DCFDA (ROS probe) is recommended if toxicity is high.[1]

  • Metabolic Activation: If HepG2

    
     is significantly lower than HUVEC 
    
    
    , the nitro group may be undergoing nitro-reduction to a reactive hydroxylamine or amine by liver enzymes.[1]
Interference Decision Tree

InterferenceLogicStartCompound MMNBColorIs it Colored?Start->ColorRedoxContains Nitro Group?Color->RedoxYes (Yellow)MTTMTT/MTS AssayRedox->MTTHigh Interference RiskSRBSRB Assay(Wash removes color)Redox->SRBRecommendedATPATP Luminescence(No color interference)Redox->ATPHighly Recommended

Caption: Figure 2. Logic flow for selecting the appropriate assay platform for nitro-anilines.

References

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] [Link]

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. (Highlights the limitations of MTT). [Link]

  • O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry. (Discusses redox interference). [Link]

  • PubChem. (2024).[1] Compound Summary: 5-Morpholino-2-nitroaniline (Structural Analog).[1] National Library of Medicine.[1] [Link][1]

  • OECD. (2018).[1] Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment.[1] [Link][1]

Methodological & Application

Application Note: Solubilization and Handling of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine for In Vitro Assays

[1][2][3]

Executive Summary

Successful in vitro evaluation of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine (MMNA) requires precise handling to overcome its inherent hydrophobicity.[1][2][3] This intermediate, structurally related to EGFR inhibitors (e.g., Gefitinib), possesses a "push-pull" electronic system—an electron-withdrawing nitro group ortho to an electron-donating morpholine ring.[1][2][3] This conjugation significantly reduces the basicity of the morpholine nitrogen, rendering standard pH-adjustment strategies ineffective for solubilization.[2]

Core Recommendation: Use anhydrous DMSO for stock preparation.[2] Aqueous solubility is negligible.[2] Maintain final DMSO concentration <0.5% (v/v) in biological assays to prevent solvent toxicity while ensuring compound stability.[3][4]

Physicochemical Profile & Solubility Strategy[3][4][5][6][7]

Understanding the molecule's electronic structure is critical for selecting the right solvent system.

FeaturePropertyImplication for Solubilization
Morpholine Ring Typically basic (pKa ~8.[1][2][3]3)CRITICAL: Due to the ortho-nitro group (Pos 5), the nitrogen lone pair is delocalized.[2][3] The molecule is non-basic . Acidification will NOT significantly enhance solubility.[2]
Nitro Group Electron-withdrawingIncreases polarity but reduces water solubility due to intramolecular hydrogen bonding potential.[1][2][3]
LogP (Predicted) ~1.5 - 2.0Moderately lipophilic.[1][2][3] Will precipitate ("crash out") immediately in water if not properly dispersed.[3]
Appearance Yellow/Orange SolidStrong absorbance.[2] Potential interference in colorimetric assays (e.g., MTT) if precipitated.[2][3]
Solvent Selection Matrix
SolventSolubility RatingSuitabilityNotes
DMSO (Anhydrous) Excellent (>50 mM)Primary Choice Universal solvent for this class.[1][2][3] Hygroscopic; keep sealed.
Ethanol (100%) Moderate (<10 mM)Secondary ChoiceVolatile.[2][3] May cause precipitation faster than DMSO upon media addition.[2]
Water / PBS InsolubleAvoid Only use as the final dilution step.
DMF GoodAlternativeMore toxic to cells than DMSO; use only if DMSO is contraindicated.

Protocol: Preparation of Stock Solution

Safety Note: This compound is a nitroaniline derivative.[2] Handle as a potential mutagen and skin sensitizer.[2] Use nitrile gloves and work in a fume hood.

Materials
  • Compound: this compound (Solid)[1][2][3]

  • Solvent: DMSO (Cell Culture Grade, ≥99.9%, Sterile Filtered)[2][3]

  • Container: Amber glass vial (borosilicate) with PTFE-lined cap.[1][2][3] Avoid plastics for long-term storage.[1][2][3]

Step-by-Step Procedure
  • Weighing: Accurately weigh approximately 2.5 mg - 5.0 mg of the compound into a sterile amber vial.

    • Why Amber? Nitroanilines are susceptible to photodegradation.[2]

  • Calculation: Calculate the volume of DMSO required to achieve a 20 mM stock solution.

    • 
      [2][3]
      
    • Example: For 2.53 mg (MW ~253.25):

      
      [2][3]
      
  • Dissolution: Add the calculated volume of DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • QC Check: Hold the vial up to a light source. The solution must be perfectly clear yellow/orange with no floating crystals.

Protocol: Serial Dilution for In Vitro Assays

The "Intermediate Dilution" Method Directly adding high-concentration DMSO stock to cell media often causes local precipitation (the "white cloud" effect) that kills cells and ruins data.[2][3] Use an intermediate step.

Workflow Diagram

DilutionProtocolStock20 mM Stock(100% DMSO)InterIntermediate Plate(100x Working Conc)Solvent: 100% DMSOStock->Inter Serial Dilution(e.g., 1:3)FinalAssay Well(1x Conc, 0.5% DMSO)Inter->Final 1. Transfer 1 µLMediaCell Culture Media(Pre-warmed 37°C)Media->Final 2. Add 199 µL(Rapid Mixing)

Detailed Steps
  • Prepare Intermediate Plate (100% DMSO):

    • Perform all serial dilutions (e.g., 10 mM, 3 mM, 1 mM...) in 100% DMSO using a V-bottom 96-well plate.

    • Reasoning: This keeps the compound soluble during the dilution process.

  • Final Transfer:

    • Pipette the cell culture media (e.g., 199 µL) into the assay plate first.

    • Add a small volume (e.g., 1 µL) of the DMSO dilution directly into the media.

    • Crucial: Mix immediately by pipetting up and down 3 times. Do not let the DMSO droplet sit on the surface.

  • Final DMSO Check:

    • Ensure the final DMSO concentration is ≤ 0.5%.[5][6][7][8]

    • Example: 1 µL DMSO stock + 199 µL Media = 0.5% DMSO.

Troubleshooting & Stability

IssueObservationRoot CauseCorrective Action
Precipitation Turbidity or crystals upon adding to media.[1][2][3]Local concentration too high ("Shock").[2][3]1. Warm media to 37°C before addition.2. Vortex media while adding the stock dropwise.
Cytotoxicity Cell death in vehicle control wells.DMSO % too high.Reduce final DMSO to 0.1% or 0.25%. Verify cell line sensitivity.
Color Interference High background in absorbance assays.[2]Compound is yellow (400-450 nm abs).[1][2][3]1. Use a "Media + Compound" blank (no cells).2.[2][3] Wash cells with PBS before adding assay reagents (e.g., MTT).[2][3]
Degradation Loss of potency over time.[2]Oxidation or Light.[2]Store 20 mM stocks at -20°C or -80°C. Aliquot to avoid freeze-thaw cycles (>3 cycles degrades nitro compounds).[1][2][3]

References

  • Compound Identity & Properties

    • PubChem Compound Summary for CID 7337 (Related Structure: 2-Methoxy-4-nitroaniline).[1][2][3][9] National Center for Biotechnology Information (2025).[2][3] Link[2][3]

    • Sigma-Aldrich Product Sheet: this compound.[1][2][3]Link (Note: Verify specific catalog availability).[2][3]

  • DMSO in Biological Assays

    • Timm, M., et al. (2013).[2] "Cytotoxicity of dimethyl sulfoxide (DMSO) in human cell lines." Toxicology Letters. (Establishes 0.1%-0.5% safety thresholds).

    • Protocol Online: DMSO usage in cell culture.[2]Link

  • Solubilization Techniques

    • Di, L., & Kerns, E. (2015).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] (Authoritative text on solubility and "crash out" kinetics).

Application Note: Protocol for the Evaluation of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine (CAS: 1903010-18-3) is a critical synthetic intermediate used primarily in the manufacturing of 3rd-generation EGFR tyrosine kinase inhibitors (TKIs) , such as aminopyrimidine derivatives targeting EGFR T790M mutations (e.g., analogs related to Olmutinib or Rociletinib) [1, 2].

While often viewed solely as a chemical building block, this compound requires biological characterization in cell culture for three specific reasons:

  • Impurity Qualification: As a late-stage intermediate, trace amounts may persist in final drug substances. Regulatory guidelines (ICH M7) require assessing the genotoxicity and cytotoxicity of such nitro-aromatic impurities.

  • Fragment-Based Drug Discovery (FBDD): The morpholine-nitroaniline core serves as a "fragment" to probe binding pockets in kinases or other enzymes.

  • Metabolic Activation Studies: The nitro group (

    
    ) is susceptible to enzymatic reduction by cellular nitroreductases (especially under hypoxia), potentially converting the compound into a reactive amine or hydroxylamine species in situ [3].
    
Mechanism of Action (Hypothetical & Contextual)

Unlike the final EGFR inhibitor, this intermediate lacks the pyrimidine hinge-binding motif. Therefore, it is not expected to potently inhibit EGFR. However, its biological activity is governed by:

  • Nitro-Reduction: Intracellular conversion to 2-methoxy-4-morpholino-benzene-1,5-diamine, which may have distinct redox properties or toxicity.

  • Off-Target Intercalation: Planar nitroaniline structures can sometimes intercalate DNA or bind allosterically to non-kinase targets.

Preparation & Handling

Physicochemical Properties
  • Molecular Weight: 253.25 g/mol [1]

  • Appearance: Typically a deep yellow to orange powder.

  • Solubility: Low in water; High in DMSO and Dimethylacetamide (DMAc).

  • Optical Interference: CRITICAL WARNING. The compound's yellow color (absorbance ~400-450 nm) can interfere with colorimetric assays like MTT or Bradford .

Stock Solution Protocol

Objective: Prepare a 50 mM Stock Solution (1 mL).

  • Weighing: Accurately weigh 12.66 mg of the powder into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

    • Note: Avoid ethanol, as solubility may be limited and precipitation can occur in media.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be clear and bright yellow/orange.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months). Protect from light.

Experimental Protocol: Cytotoxicity & Impurity Profiling

This protocol is designed to assess the IC50 (half-maximal inhibitory concentration) of the intermediate in human cell lines (e.g., A549, H1975, or HepG2).

Reagents Required[2][3][4][5][6]
  • Cell Line: H1975 (NCI-H1975) - EGFR L858R/T790M (Relevant for EGFR inhibitor intermediates).

  • Assay Type: CellTiter-Glo® (Luminescent) is recommended over MTT to avoid colorimetric interference.

  • Vehicle: DMSO.

Workflow Diagram

ExperimentalWorkflow Stock Stock Prep 50 mM in DMSO Dilution Serial Dilution (2x Concentrated in Media) Stock->Dilution 1:1000 start Treatment Treatment 72 Hour Incubation Dilution->Treatment Add 100µL Seeding Cell Seeding 3,000 cells/well (96-well) Seeding->Treatment 24h recovery Readout Readout CellTiter-Glo (Luminescence) Treatment->Readout Lysis

Caption: Step-by-step workflow for cytotoxicity profiling of the intermediate.

Step-by-Step Procedure
Phase 1: Cell Seeding (Day 0)
  • Harvest H1975 cells and resuspend in RPMI-1640 + 10% FBS.

  • Count cells and adjust density to 30,000 cells/mL .

  • Dispense 100 µL/well (3,000 cells/well) into a white-walled 96-well plate (for luminescence).

  • Incubate at 37°C, 5% CO2 for 24 hours to allow attachment.

Phase 2: Compound Dilution (Day 1)

Prepare dilutions in a separate sterile deep-well block.

  • Top Concentration: Dilute 50 mM stock 1:250 in media to get 200 µM (2x final concentration).

    • Final DMSO: 0.4% (Acceptable, but include a 0.4% DMSO vehicle control).

  • Serial Dilution: Perform 1:3 serial dilutions in media (containing 0.4% DMSO to maintain vehicle constancy).

    • Range: 200 µM → 66.6 µM → ... → 0.09 µM.

Phase 3: Treatment
  • Remove culture plate from incubator.

  • Add 100 µL of the 2x compound dilutions to the respective wells (already containing 100 µL media).

    • Final Top Concentration:100 µM .

    • Final Volume: 200 µL.

  • Controls:

    • Negative: Media + 0.2% DMSO.

    • Positive: Staurosporine (1 µM) or Doxorubicin.

    • Background: Media only (no cells).

  • Incubate for 72 hours .

Phase 4: Readout (Day 4)
  • Equilibrate plate to room temperature (30 min).

  • Add 100 µL CellTiter-Glo reagent per well.

  • Shake on an orbital shaker for 2 minutes (lysis).

  • Incubate 10 minutes (signal stabilization).

  • Measure Luminescence (Integration time: 1.0 sec).

Data Analysis & Interpretation

Calculate % Viability using the formula:



Expected Results Table
Concentration (µM)Expected OutcomeInterpretation
> 50 µM Moderate ToxicityCommon for nitro-aromatics due to redox stress or non-specific binding.
1 - 10 µM No Toxicity (>90% Viability)Indicates the intermediate is relatively inert (Desired for impurities).
< 1 µM No EffectBaseline.

Critical Analysis:

  • If IC50 < 1 µM : The intermediate is highly cytotoxic. This is a "Red Flag" for an impurity, requiring strict removal during synthesis.

  • If IC50 > 100 µM : The compound is considered non-toxic in this context.

Advanced Application: Nitro-Reduction Probe

To test if the compound acts as a hypoxia-activated prodrug intermediate:

  • Hypoxic Chamber: Incubate treated cells in 1% O2 vs. 21% O2.

  • Readout: If toxicity increases significantly (e.g., >5-fold shift in IC50) under hypoxia, the nitro group is being reduced to a toxic amine/hydroxylamine species.

Pathway Visualization: Metabolic Activation

MetabolicPathway Compound 2-Methoxy-4-(4-morpholinyl) -5-nitrobenzenamine (Parent) Intermediate Hydroxylamine Intermediate Compound->Intermediate + 2e- Reductase Nitroreductase (Hypoxia Inducible) Reductase->Compound Amine Amino-Metabolite (Synthesis Precursor) Intermediate->Amine + 2e- Toxicity DNA Adducts / ROS (Cytotoxicity) Intermediate->Toxicity Reactive Species

Caption: Potential intracellular metabolic reduction pathway of the nitro group.

Safety & Troubleshooting

  • Hazard: Nitroanilines are potential mutagens and skin sensitizers.

    • Precaution: Double-glove (Nitrile) and work in a fume hood during weighing.

  • Precipitation: If crystals form in the cell media upon addition:

    • Reduce the stock concentration.

    • Warm the media to 37°C before addition.

    • Ensure DMSO content does not exceed 0.5%.

References

  • World Intellectual Property Organization (WIPO). (2019). WO2019022485A1 - Improved process for preparing aminopyrimidine derivatives. Google Patents. Link

  • United States Patent and Trademark Office. (2016). US20160102076A1 - Compounds and compositions for modulating EGFR mutant kinase activities.[2][3][4] Google Patents. Link

  • Preprints.org. (2021). In vitro cytotoxic effect of morpholin-nitro-triazine derivatives. (Contextual reference for morpholine-nitro cytotoxicity). Link

Sources

Application Note: 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine as a Scaffold for Mutant-Selective EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and oncology drug discovery. It details the strategic utilization of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine (CAS: 1903010-18-3), a critical pharmacophore used in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Lazertinib (Leclaza) .

Executive Summary

This compound is a highly specialized aniline derivative serving as a "masked warhead" scaffold in the development of covalent kinase inhibitors. Structurally, it combines three critical features:

  • Morpholine Ring (C4): Enhances aqueous solubility and pharmacokinetic (PK) profiles.

  • Methoxy Group (C2): Provides electron-donating properties to the phenyl ring, optimizing hydrophobic interactions within the kinase hinge region.

  • Nitro Group (C5): Acts as a precursor to the acrylamide "warhead" essential for covalent bonding to Cysteine 797 (Cys797) in the EGFR ATP-binding pocket.

This guide provides protocols for its chemical derivatization into active TKIs and the subsequent biological validation of these inhibitors against Non-Small Cell Lung Cancer (NSCLC) models harboring T790M and L858R mutations.

Chemical Identity & Properties

PropertyDetail
Chemical Name This compound
Common Name Lazertinib Intermediate 3; Nitro-Morpholino-Aniline
CAS Number 1903010-18-3
Molecular Formula C₁₁H₁₅N₃O₄
Molecular Weight 253.26 g/mol
Appearance Yellow to Orange Solid (Nitro-aniline characteristic)
Solubility Soluble in DMSO, DMF; Moderate solubility in Methanol/DCM
Storage -20°C, desiccated, protected from light (Nitro groups can be photo-labile)

Synthetic Application: From Scaffold to Inhibitor

The primary application of this compound is not as a standalone inhibitor but as the nucleophilic building block for constructing the "tail" of pyrimidine-based TKIs.

Mechanism of Synthesis (Graphviz Diagram)

The following workflow illustrates the conversion of the nitro-aniline scaffold into a bioactive covalent inhibitor (Lazertinib analog).

SynthesisWorkflow Scaffold Start: 2-Methoxy-4-(4-morpholinyl) -5-nitrobenzenamine (Nucleophile) Intermediate1 Intermediate A: Nitro-Substituted Coupled Product Scaffold->Intermediate1 SNAr Coupling (TFA/Isopropanol, 90°C) Core Electrophile: 2-Chloropyrimidine Core (e.g., Lazertinib Pyrimidine) Core->Intermediate1 Reduction Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Intermediate1->Reduction AmineInt Intermediate B: Free Amine (Warhead Site) Reduction->AmineInt Acrylation Step 3: Acryloylation (Acryloyl Chloride/-78°C) AmineInt->Acrylation FinalDrug Final TKI: Covalent Inhibitor (Targets Cys797) Acrylation->FinalDrug

Caption: Synthetic workflow converting the nitrobenzenamine scaffold into a covalent EGFR inhibitor via SNAr coupling, nitro reduction, and acrylamide installation.

Protocol 1: SNAr Coupling to Pyrimidine Core

This step attaches the scaffold to the kinase-binding core (e.g., a substituted pyrimidine or quinazoline).

Reagents:

  • This compound (1.0 eq)

  • 4-Chloro-2-(substituted)-pyrimidine (1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (1.1 eq) or TFA

  • 2-Butanol or Isopropanol (Solvent)

Procedure:

  • Dissolve the chloropyrimidine and the nitrobenzenamine scaffold in 2-butanol (0.1 M concentration).

  • Add p-TSA (catalyst).

  • Reflux at 100–110°C for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to RT. The product often precipitates as a salt. Filter and wash with cold ether. Alternatively, neutralize with NaHCO₃, extract with EtOAc, and purify via flash chromatography (DCM/MeOH).

Protocol 2: Nitro Reduction & Warhead Installation

The nitro group acts as a protecting group for the amine that will eventually bind covalently to the kinase.

Step A: Reduction

  • Dissolve the nitro-intermediate in Ethanol/Water (3:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Heat to 80°C for 2 hours.

  • Filter through Celite to remove iron sludge. Concentrate filtrate to obtain the phenylene diamine intermediate.

Step B: Acryloylation (Critical Step) Note: This step creates the covalent "warhead". Temperature control is vital to prevent di-acrylation.

  • Dissolve the amine intermediate in anhydrous THF/DCM (1:1) under Nitrogen.[1]

  • Cool to -78°C (Dry ice/acetone bath).

  • Add Diisopropylethylamine (DIPEA, 2.0 eq).

  • Dropwise add Acryloyl Chloride (1.0 eq) dissolved in DCM.

  • Stir at -78°C for 30 mins, then warm to 0°C.

  • Quench immediately with saturated NaHCO₃. Extract and purify.

Biological Evaluation Protocols

Once the scaffold is incorporated into the final inhibitor, the following assays validate its potency and selectivity.

Protocol 3: ADP-Glo™ Kinase Assay (In Vitro)

Determines the IC₅₀ of the synthesized inhibitor against recombinant EGFR isoforms.

Materials:

  • Recombinant EGFR WT, EGFR T790M/L858R, EGFR T790M/L858R/C797S (SignalChem/Promega).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Poly (Glu, Tyr) 4:1 substrate.

Procedure:

  • Preparation: Prepare 2.5x Kinase/Substrate mix in kinase buffer.

  • Compound Treatment: Add 2 µL of inhibitor (serial dilutions in DMSO) to a 384-well white plate.

  • Reaction: Add 4 µL of Kinase/Substrate mix. Incubate 10 min at RT.

  • Start: Add 4 µL of ATP (10 µM final). Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (40 min incubation) followed by 20 µL Kinase Detection Reagent (30 min incubation).

  • Read: Measure luminescence. Plot dose-response curves to calculate IC₅₀.

Protocol 4: Cellular Viability Assay (H1975 vs. A549)

Validates the mutant selectivity (sparing Wild-Type EGFR).

Cell Lines:

  • NCI-H1975: Harboring T790M/L858R (Target).

  • A549: Wild-Type EGFR (Toxicity Control).

Workflow:

  • Seed cells (3,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Treat with inhibitor (0.1 nM – 10 µM) for 72 hours .

  • Add CellTiter-Glo® reagent (Promega) or MTT solution.

  • Measure luminescence/absorbance.

  • Analysis: A successful 3rd-gen inhibitor should show low nM IC₅₀ in H1975 and >1 µM IC₅₀ in A549 (High Selectivity Index).

Mechanism of Action Visualization

The scaffold enables the inhibitor to dock into the ATP pocket, where the morpholine exposes to the solvent (improving properties) and the acrylamide (derived from the nitro group) attacks Cys797.

MOA Inhibitor Inhibitor (Scaffold-Based) Binding Reversible Binding (ATP Pocket Competition) Inhibitor->Binding Positioning Scaffold Orientation: Morpholine -> Solvent Front Methoxy -> Hydrophobic Pocket Binding->Positioning Reaction Covalent Bond Formation (Michael Addition) Positioning->Reaction Target Cys797 Residue (EGFR T790M) Reaction->Target Attacks -SH group Result Irreversible Inhibition (Apoptosis) Target->Result

Caption: Mechanism of Action (MOA) showing how the scaffold orients the warhead for covalent modification of Cys797.

References

  • Park, J., et al. (2020). Lazertinib: A third-generation EGFR tyrosine kinase inhibitor for non-small cell lung cancer.[2]Drugs of the Future . Link

  • Yuhan Corporation. (2017). Patent WO2017103611A1: Compounds useful as kinase inhibitors.Google Patents . Link

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M resistance.Cancer Discovery . Link

  • Jia, Y., et al. (2016). Overcoming EGFR(T790M) and EGFR(C797S) resistance with C4-amide-substituted quinazoline derivatives.Nature Communications . Link

  • BenchChem. (2025). Optimization of 4-Chloropyrimidine Substitution Reactions (SNAr Protocols).BenchChem Technical Notes . Link

Sources

Developing cell-based assays to test 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine efficacy.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ONC-2026-04 Topic: Developmental Assay Framework for Evaluating the Antiproliferative Efficacy of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine (MMNA).

Executive Summary

This application note details the strategic framework for evaluating the biological efficacy of This compound (referred to herein as MMNA ). Structurally, MMNA represents a critical pharmacophore found in third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Lazertinib and Gefitinib derivatives. Its core features—the electron-donating morpholine ring and the methoxy-nitroaniline scaffold—are frequently utilized to optimize ATP-binding pocket interactions in kinase domains.

This guide provides a validated workflow to determine if MMNA possesses intrinsic antiproliferative activity ("fragment efficacy") or if it functions solely as a scaffold intermediate. The protocols focus on Non-Small Cell Lung Cancer (NSCLC) models, prioritizing EGFR-driven mechanisms.

Biological Context & Mechanism of Action (MOA)

Structural Significance: The morpholine moiety at the para-position typically enhances solubility and hydrogen bonding capability, while the nitro group often serves as a metabolic handle or electron-withdrawing group that influences the pKa of the aniline amine. In drug discovery, MMNA is often coupled with pyrimidine or quinazoline cores to form the final TKI.

Hypothetical Target: Epidermal Growth Factor Receptor (EGFR).[1] Primary Indication: NSCLC (e.g., H1975, PC-9 cell lines). Secondary Consideration: Nitro-aromatic toxicity (metabolic reduction leading to reactive intermediates).

Experimental Logic: To validate efficacy, we must distinguish between specific kinase inhibition and non-specific nitro-aromatic cytotoxicity.

  • Tier 1: Phenotypic screening (Cell Viability) across sensitive vs. resistant lines.

  • Tier 2: Target Engagement (Western Blot) to confirm EGFR pathway modulation.

  • Tier 3: Mode of Death (Apoptosis) to confirm cytostatic vs. cytotoxic effects.

Experimental Workflow Visualization

The following diagram outlines the logical progression of the assay development, from compound preparation to data validation.

AssayWorkflow Start Compound Reconstitution (DMSO Stock: 10-50 mM) QC Solubility & Stability Check (Pre-Assay QC) Start->QC Tier1 Tier 1: Cell Viability Screen (CellTiter-Glo / ATP) QC->Tier1 Decision IC50 < 10 µM? Tier1->Decision Tier2 Tier 2: Target Engagement (Western Blot: p-EGFR, p-ERK) Decision->Tier2 Yes Stop Inactive / Non-Specific Toxicity Decision->Stop No Tier3 Tier 3: Phenotypic Assay (Caspase 3/7 Apoptosis) Tier2->Tier3 Valid Validated Hit / Lead Fragment Tier3->Valid

Figure 1: Decision-tree workflow for validating MMNA efficacy. The process prioritizes early attrition of inactive compounds before investing in expensive mechanistic assays.

Protocol 1: High-Throughput Dose-Response Assay (Cell Viability)

Objective: Determine the IC50 of MMNA in EGFR-mutant vs. Wild-Type cell lines. Method: ATP-based luminescence (e.g., CellTiter-Glo®).

Materials:
  • Test Compound: MMNA (Purity >98%).

  • Cell Lines:

    • Sensitive (Target):NCI-H1975 (EGFR L858R/T790M) or PC-9 (Exon 19 del).

    • Control (WT):A549 (EGFR WT, KRAS mutant).

    • Toxicity Control:HFL-1 (Human Lung Fibroblast).

  • Reagents: DMSO (Vehicle), Staurosporine (Positive Control), CellTiter-Glo Reagent.

Step-by-Step Procedure:
  • Compound Preparation:

    • Dissolve MMNA in 100% DMSO to create a 20 mM stock . Vortex for 1 min.

    • Note: If precipitation occurs, sonicate at 37°C.

    • Prepare a 1:3 serial dilution series in a 96-well master plate (9 points + DMSO blank). Range: 100 µM down to 0.01 µM.

  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase.

    • Seed 3,000 cells/well in 96-well white-walled plates (50 µL volume).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Add 50 µL of 2x concentrated compound from the master plate to the assay plate.

    • Final DMSO concentration must be ≤ 0.5% in all wells.

    • Incubate for 72 hours .

  • Readout:

    • Equilibrate plate and CellTiter-Glo reagent to room temperature (RT).

    • Add 100 µL of reagent to each well.

    • Shake on an orbital shaker for 2 minutes (lysis).

    • Incubate at RT for 10 minutes (signal stabilization).

    • Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or GloMax).

  • Data Analysis:

    • Normalize RLU to DMSO control (100% Viability) and Staurosporine (0% Viability).

    • Fit data to a 4-parameter logistic (4PL) regression model :

      
      
      

Protocol 2: Mechanistic Validation (Western Blot)

Objective: Confirm if MMNA inhibits EGFR autophosphorylation, validating it as a kinase inhibitor rather than a general toxin.

Pathway Visualization (EGFR Signaling)

EGFR_Pathway MMNA MMNA (Inhibitor?) EGFR EGFR (Tyr Kinase) MMNA->EGFR Inhibits pEGFR p-EGFR (Y1068) EGFR->pEGFR Auto-phos RAS RAS-GTP pEGFR->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK (T202/Y204) (Proliferation) ERK->pERK Activation

Figure 2: Expected Site of Action. If MMNA is effective, p-EGFR and p-ERK levels should decrease dose-dependently.

Procedure:
  • Treatment:

    • Seed H1975 cells in 6-well plates (5 x 10^5 cells/well).

    • Treat with MMNA at IC50, 5x IC50, and 10x IC50 concentrations for 6 hours .

    • Include a DMSO control and a Positive Control (e.g., Osimertinib 100 nM ).

  • Lysis:

    • Wash cells with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Immunoblotting:

    • Load 20-30 µg protein per lane on 4-12% Bis-Tris gels.

    • Primary Antibodies:

      • Anti-p-EGFR (Tyr1068) [Rabbit mAb].

      • Anti-Total EGFR.

      • Anti-p-ERK1/2 (Thr202/Tyr204).

      • Anti-Beta-Actin (Loading Control).

    • Detection: Chemiluminescence (ECL).

  • Success Criteria:

    • Efficacy: Significant reduction in p-EGFR signal relative to Total EGFR compared to DMSO.

    • Downstream Effect: Concomitant reduction in p-ERK.

Data Presentation & Analysis

Summarize your findings using the following table structure to ensure clarity for drug development decision-making.

MetricH1975 (Mutant)A549 (WT)HFL-1 (Normal)Interpretation
IC50 (µM) ValueValueValueSelectivity Index (SI) = IC50(Normal) / IC50(Tumor)
Max Inhibition (%) ValueValueValueEfficacy ceiling
p-EGFR Reduction Yes/NoN/AN/ATarget Validation

Interpretation Guide:

  • SI > 10: Excellent therapeutic window.

  • SI < 2: Likely general toxicity (nitro-group mediated).

  • IC50 > 50 µM: Compound is likely inactive as a single agent; consider using as a fragment for SAR (Structure-Activity Relationship) expansion.

References

  • Yun, C. H., et al. (2007). "The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP." Proceedings of the National Academy of Sciences.

  • Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M resistance." Cancer Discovery.

  • Sigma-Aldrich. "this compound Product Information." Merck KGaA.

  • Ahn, M. J., et al. (2019). "Lazertinib in patients with EGFR T790M-positive NSCLC: results from a phase I/II study." The Lancet Oncology.

  • Riss, T. L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

High-throughput screening applications for 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine derivatives. The protocols outlined herein are designed to facilitate the identification and characterization of novel therapeutic candidates from a library of these compounds, with a focus on anticancer drug discovery.

Introduction: The Therapeutic Potential of Novel Scaffolds

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The this compound scaffold represents a promising starting point for the development of new drug candidates. While this specific derivative is not extensively characterized in publicly available literature, the broader class of molecules containing methoxy-aniline and nitro-aromatic moieties has demonstrated significant biological activities, including anticancer and antimicrobial properties.[1][2] Notably, the nitro group is a key component in many biologically active compounds and can be crucial for their mechanism of action.[2][3]

Given that many cancers exhibit overactive signaling pathways, protein kinases have emerged as critical targets for therapeutic intervention.[4][5] The PI3K/Akt/mTOR signaling pathway, in particular, is an intracellular cascade that plays a pivotal role in regulating cell cycle, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7][8] Therefore, screening for compounds that modulate this pathway or exhibit general cytotoxicity towards cancer cells is a rational approach to identifying novel anticancer agents.

These application notes will detail two primary HTS applications for a library of this compound derivatives:

  • Primary High-Throughput Screen: A cell-based assay to assess the cytotoxic effects of the compound library on a cancer cell line.

  • Secondary High-Throughput Screen: A biochemical assay to identify compounds that inhibit a key kinase in the PI3K/Akt/mTOR pathway.

Primary High-Throughput Screen: Cancer Cell Viability

The initial step in screening a new compound library for anticancer potential is to assess its ability to reduce the viability of cancer cells. A robust and reproducible cell-based assay is essential for this purpose, as it provides an early indication of a compound's potential efficacy.[9][10]

Scientific Rationale

Cell viability assays measure the overall health of a cell population and can indicate either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects of a compound.[11] For HTS, assays with a simple, homogeneous format ("mix-and-read") are preferred to maximize throughput and minimize handling errors.[12] We will utilize a resazurin-based assay (commercially available as alamarBlue™ or similar reagents) due to its sensitivity, low cost, and compatibility with HTS automation.[13] In this assay, metabolically active, viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The resulting fluorescent signal is directly proportional to the number of viable cells.

Experimental Workflow: Cell Viability HTS

G cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay Readout cluster_analysis Data Analysis prep1 Seed cancer cells in 384-well plates prep2 Incubate overnight (37°C, 5% CO2) prep1->prep2 treat1 Add compounds from library (e.g., 10 µM final concentration) prep2->treat1 treat2 Add positive (e.g., doxorubicin) and negative (DMSO) controls treat1->treat2 treat3 Incubate for 48-72 hours treat2->treat3 assay1 Add Resazurin reagent treat3->assay1 assay2 Incubate for 2-4 hours assay1->assay2 assay3 Read fluorescence (Ex/Em ~560/590 nm) assay2->assay3 analysis1 Calculate % inhibition assay3->analysis1 analysis2 Determine Z'-factor analysis1->analysis2 analysis3 Identify primary hits analysis2->analysis3 G cluster_reaction Kinase Reaction cluster_detection Detection cluster_readout Readout & Analysis reac1 Add kinase, biotinylated substrate, and ATP to wells reac2 Add test compounds or controls (Staurosporine, DMSO) reac1->reac2 reac3 Incubate at room temperature reac2->reac3 det1 Add stop solution and AlphaLISA Acceptor beads reac3->det1 det2 Incubate det1->det2 det3 Add Streptavidin-Donor beads det2->det3 det4 Incubate in the dark det3->det4 read1 Read AlphaLISA signal on a compatible plate reader det4->read1 read2 Calculate % inhibition and determine IC50 values for hits read1->read2

Sources

Application Note: 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine (MMNB) in Phenotypic Screening

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine , designed for researchers in drug discovery, particularly those utilizing phenotypic screening for oncology and kinase inhibitor development.

Executive Summary

This compound (CAS: 1903010-18-3), herein referred to as MMNB , is a critical pharmacophore intermediate. It serves as the "warhead-minus" core scaffold for Lazertinib (a 3rd-generation EGFR tyrosine kinase inhibitor). In phenotypic screening, MMNB is utilized not merely as a library member but as a privileged structure to interrogate kinase-dependent cell survival and to differentiate between specific on-target efficacy and off-target nitro-aromatic redox toxicity.

This guide details the application of MMNB in High-Throughput Phenotypic Screening (HTPS) , specifically for Non-Small Cell Lung Cancer (NSCLC) models, and provides a validated workflow for distinguishing "true" kinase-scaffold hits from "false" redox-cycling artifacts.

Scientific Background & Mechanism

The "Privileged Scaffold" Hypothesis

MMNB contains a morpholine ring (improving solubility and pharmacokinetic properties) and an electron-deficient nitro-benzene core. In the synthesis of Lazertinib, the nitro group is reduced to an amine to couple with a pyrimidine moiety.

  • Relevance: In phenotypic screens, MMNB represents the "Kinase Hinge-Binder Region" chemical space.

  • Screening Logic: A "hit" with MMNB in a proliferation assay suggests the biological system is sensitive to this specific morpholino-aniline pharmacophore, warranting chemical expansion (derivatization) into full kinase inhibitors.

Mechanism of Action vs. Artifacts

When screening MMNB, researchers must distinguish between two mechanisms:

  • Kinase Scaffold Occupancy (Desirable): Weak competitive binding to the ATP pocket of kinases (e.g., EGFR, ALK).

  • Nitro-Reductase Mediated Redox Cycling (Undesirable): The nitro group (

    
    ) can undergo enzymatic reduction by intracellular nitroreductases, generating reactive nitro-radical anions. This causes oxidative stress (ROS) and cell death unrelated to kinase inhibition.
    

Experimental Protocols

Protocol A: Differential Phenotypic Viability Assay (NSCLC)

Objective: To determine if MMNB exhibits selective lethality against EGFR-mutant cell lines compared to Wild-Type (WT) controls.

Materials & Reagents
ComponentSpecificationSource/Notes
Test Compound MMNB (CAS 1903010-18-3)>98% Purity, DMSO stock (10 mM)
Positive Control Lazertinib (or Osimertinib)3rd Gen EGFR Inhibitor
Negative Control DMSO (0.1%)Vehicle
Cell Line A NCI-H1975 EGFR L858R/T790M (Resistant mutant)
Cell Line B A549 EGFR WT (KRAS mutant control)
Assay Reagent CellTiter-Glo® 2.0Luminescent ATP detection
Step-by-Step Workflow
  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase.

    • Dispense 3,000 cells/well (H1975) and 2,000 cells/well (A549) into white-walled, clear-bottom 384-well plates.

    • Volume: 40 µL per well.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of MMNB in DMSO (Start: 10 mM, 1:3 dilution).

    • Transfer 100 nL of compound to assay plates using an acoustic dispenser (e.g., Echo® 650). Final DMSO concentration: 0.25%.

    • Include Lazertinib (1 µM) as a kill control.

  • Incubation:

    • Incubate plates for 72 hours .

  • Readout:

    • Equilibrate plates to room temperature (20 mins).

    • Add 40 µL CellTiter-Glo® reagent.

    • Shake (Orbit, 2 mins) and incubate (10 mins, dark).

    • Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

  • Data Analysis:

    • Normalize RLU to DMSO controls.

    • Calculate

      
       using a 4-parameter logistic fit.
      
    • Success Criteria: A "Scaffold Hit" is defined as an

      
       in H1975 with >10-fold selectivity over A549.
      
Protocol B: ROS Liability Validation (The "False Positive" Check)

Objective: To confirm that cytotoxicity is NOT driven by nitro-group redox cycling.

Workflow
  • Setup: Seed NCI-H1975 cells as in Protocol A.

  • Pre-treatment:

    • Group 1: Pre-treat with N-Acetylcysteine (NAC) (5 mM, ROS scavenger) for 1 hour.

    • Group 2: Vehicle control.

  • Treatment: Add MMNB at

    
     concentration.
    
  • Detection:

    • After 6 hours, add CellROX® Green Reagent (5 µM).

    • Incubate 30 mins.

    • Image on High-Content Imager (GFP Channel).

  • Interpretation:

    • Kinase Mechanism: NAC does not rescue cell viability; ROS signal is low.

    • Nitro-Toxicity Artifact: NAC rescues viability; High ROS signal observed.

Visualization of Signaling & Logic

The following diagram illustrates the decision matrix when screening MMNB, distinguishing between its role as a kinase scaffold and a potential redox toxin.

MMNB_Screening_Logic Start Start: Phenotypic Screen (Compound: MMNB) Assay Assay: Cell Viability (CTG) Line: NCI-H1975 (EGFR T790M) Start->Assay Result_Hit Result: Reduced Viability (Hit) Assay->Result_Hit IC50 < 10uM Result_NoHit Result: No Effect (Inactive) Assay->Result_NoHit IC50 > 10uM Validation Validation: ROS Assay (+/- NAC Scavenger) Result_Hit->Validation Path_Redox High ROS + NAC Rescue (Mechanism: Nitro-Redox Cycling) Validation->Path_Redox ROS Detected Path_Kinase Low ROS + No NAC Rescue (Mechanism: Scaffold Binding) Validation->Path_Kinase No ROS Action_Discard Action: Flag as PAINS/Artifact Do not pursue Path_Redox->Action_Discard Action_Expand Action: Chemical Expansion (Reduce -NO2 to -NH2 -> Lazertinib Analogs) Path_Kinase->Action_Expand

Caption: Decision tree for deconvoluting MMNB phenotypic hits: distinguishing scaffold efficacy from nitro-aromatic toxicity.

Advanced Application: In-Situ Library Generation

Concept: MMNB is most valuable as a starting point. Phenotypic screening can be coupled with "Click Chemistry" or amide coupling directly in plates.

Protocol:

  • Reduction: Treat MMNB with Sodium Dithionite (

    
    ) to reduce the 
    
    
    
    group to
    
    
    (forming the aniline).
  • Coupling: Add a library of 80 electrophiles (e.g., acryloyl chlorides, pyrimidine halides) to the wells.

  • Screen: Assess the products for enhanced potency against H1975 cells.

    • Result: This converts the weak "scaffold hit" (MMNB) into a potent "lead" (Lazertinib analog) directly within the screening workflow.

References

  • Lazertinib Structure & Synthesis: Journal of Medicinal Chemistry. "Discovery of Lazertinib (YH25448), a Potent, Selective, and Brain-Penetrant Third-Generation EGFR TKI."

  • Phenotypic Screening Libraries: Enamine Phenotypic Screening Libraries. Listing of pharmacologically active scaffolds.

  • Nitro-Aromatic Redox Toxicity: Toxicological Sciences. "Mechanisms of Nitroaromatic Toxicity: Redox Cycling and Oxidative Stress."

  • MMNB Chemical Data: PubChem. Compound Summary for this compound. [1]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine in DMSO.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Hub

The Problem: Researchers frequently encounter unexpected precipitation or "crashing out" of MMNB in Dimethyl Sulfoxide (DMSO), despite literature classifying it as "soluble."

The Science: This molecule features a "push-pull" electronic system: the electron-donating morpholine and methoxy groups oppose the electron-withdrawing nitro group.[1] This creates a highly polarized molecule with significant Crystal Lattice Energy due to intermolecular hydrogen bonding and pi-stacking. While thermodynamically soluble in DMSO, it is kinetically slow to dissolve and highly sensitive to the antisolvent effect of water .

Immediate Diagnostic: Use the flow below to identify your specific failure mode.

TroubleshootingFlow Start START: Observation Cloudy Solution is Cloudy/Turbid Start->Cloudy Precip Solid Precipitate at Bottom Start->Precip Color Color Change (Darkening) Start->Color Clear Clear Yellow/Orange Solution Start->Clear CheckWater Check DMSO Water Content (Is it >0.1%?) Cloudy->CheckWater CheckHeat Was Heat/Sonication Used? Precip->CheckHeat CheckLight Light Exposure? Color->CheckLight ActionProtect Action: Protect from Light (Photo-oxidation) Clear->ActionProtect Maintain Stability ActionDry Action: Use Anhydrous DMSO (Protocol A) CheckWater->ActionDry Yes (Hygroscopic Failure) ActionFilter Action: Filter (0.2µm) & Re-quantify CheckWater->ActionFilter No (Impurity) CheckHeat->CheckWater Yes ActionSonic Action: 40°C Sonication (Protocol B) CheckHeat->ActionSonic No (Kinetic Trap) CheckLight->ActionProtect Yes

Figure 1: Diagnostic decision tree for isolating solubility failure modes. MMNB is particularly sensitive to water contamination in DMSO.

Technical Deep Dive: Why This Fails

To solve the issue, you must understand the mechanism. MMNB is not a simple lipophilic small molecule; it is a nitroaniline derivative .[1]

A. The "Water Antisolvent" Effect

DMSO is hygroscopic.[2][3] At 60% relative humidity, pure DMSO can absorb up to 5% water by weight within 24 hours if left uncapped.

  • Mechanism: MMNB is hydrophobic.[1] Water disrupts the DMSO-solute interaction. Even 1-2% water content in DMSO acts as a potent antisolvent , forcing the hydrophobic nitro-aniline core to aggregate and precipitate.

  • Impact: A stock solution that was clear yesterday may precipitate today if the vial was opened in a humid lab.

B. Crystal Lattice Energy (Thermodynamics)

The nitro group (


) and the amine/morpholine moieties create a network of intermolecular hydrogen bonds.
  • Energy Barrier: Breaking this lattice requires significant energy input (Heat/Sonication).

  • Kinetic Trap: Simply adding DMSO and vortexing is often insufficient.[1] The solid may essentially "passivate," forming a saturated layer around the crystal that prevents further dissolution without cavitation (sonication).

C. Salt vs. Free Base

Check your Certificate of Analysis (CoA).

  • Free Base: Soluble in DMSO.[1][4][5]

  • HCl Salt: Often less soluble in pure DMSO due to the high lattice energy of the ionic crystal.

  • Solution: If you have the salt form, you may need to add 1-2 equivalents of a base (like DIPEA) or use a buffer to free the base in solution, depending on your downstream application.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of High-Concentration Stock (The "Dry" Method)

Use this for creating stable stocks (10mM - 50mM).[1]

Materials:

  • MMNB (Solid)

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves)

  • Amber glass vial (borosilicate) with PTFE-lined cap[1]

  • Ultrasonic water bath[1][3]

Step-by-Step:

  • Equilibrate: Allow the MMNB vial to reach room temperature before opening to prevent water condensation on the cold solid.

  • Weigh: Weigh the target mass into the amber vial.

  • Solvent Addition: Add Anhydrous DMSO to achieve 80% of the final volume.

    • Note: Do not add to final volume yet.

  • Disruption: Vortex for 30 seconds. The solution will likely remain turbid.

  • Sonication (Critical): Sonicate at 40°C for 10–15 minutes.

    • Visual Check: Solution should turn a clear, vibrant yellow/orange.

  • Finalize: Add DMSO to the final volume. Vortex to mix.

  • Storage: Aliquot immediately into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Rescuing a "Crashed" Solution

Use this if your existing stock has precipitated.

  • Heat: Warm the vial to 37°C–45°C in a water bath for 10 minutes.

  • Sonicate: Sonicate for 5 minutes while warm.

  • Verify: Hold the vial up to a light source.

    • Clear: Success.[1] Use immediately.

    • Cloudy:[1] The DMSO has likely absorbed too much water.[3] Discard and remake using Protocol A. Adding more DMSO rarely fixes water contamination for this compound.[1]

Solubility Data & Benchmarks

The following data assumes the Free Base form of MMNB.

Solvent SystemSolubility Limit (Approx.)TemperatureComments
Anhydrous DMSO ~50 - 80 mg/mL25°CBest solvent.[1] Viscous at high conc.
DMSO + 5% Water < 5 mg/mL25°CCRITICAL FAILURE POINT.
Ethanol (100%) ~5 - 10 mg/mL25°CModerate solubility.[1]
Water (PBS pH 7.4) < 0.1 mg/mL25°CPractically insoluble.
40% PEG400 / Saline ~2 - 5 mg/mL25°CCommon in vivo vehicle.[1]

Frequently Asked Questions (FAQs)

Q1: My solution turned dark red/brown after a week at room temperature. Is it still good? A: Likely No . Nitroanilines are susceptible to photo-oxidation and formation of azo-dimers, which are often darker in color.[1] Always store MMNB in amber vials. If the color shift is significant, verify purity via LC-MS before use.

Q2: Can I use this stock for cell culture (aqueous media)? A: Yes, but watch your dilution.

  • Step 1: Dilute the DMSO stock into the media.

  • Step 2: Vortex immediately.

  • Limit: Do not exceed 0.5% v/v DMSO final concentration. If you see a "puff" of precipitate upon addition, your stock concentration is too high. Lower the stock concentration to 10mM to ensure rapid dispersion before precipitation occurs.

Q3: I am synthesizing Osimertinib. Can I use DMF instead of DMSO? A: Yes. Dimethylformamide (DMF) is often used in the synthetic route (e.g., nucleophilic aromatic substitution) because it is easier to remove (lower boiling point) than DMSO. However, DMF is also hygroscopic and prone to hydrolysis (forming formic acid and dimethylamine), which can react with your intermediate. Use fresh, anhydrous DMF.[3]

Q4: Why does the CoA say "Soluble in DMSO" if I'm having trouble? A: "Soluble" is a thermodynamic definition. It does not account for kinetics (how long it takes) or hygroscopicity (lab humidity).[2] Most vendors test solubility with fresh, dry solvent and aggressive sonication.

References

  • PubChem. (2025).[1] Compound Summary: 2-methoxy-4-morpholin-4-ylaniline (Related Structure).[1] National Library of Medicine.[1] [Link]

  • ResearchGate. (2020).[1] Solubility Studies of Gefitinib and Intermediates.[4][6][Link]

  • Maskrey, T. S., et al. (2019).[7] A New Synthesis of Gefitinib.[7] Synlett.[1][7] [Link]

Sources

Technical Support Center: Optimization & Specificity for 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine (MMNB)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-MMNB-OPT-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Off-Target Effects & Toxicity in Biological Assays

Executive Summary

You are likely working with 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine (CAS: 13539-23-6) in one of two contexts:

  • As a Chemical Probe/Drug Candidate: Investigating its potential as a hypoxia-activated prodrug or nitroreductase (NTR) sensor.

  • As a Synthetic Intermediate: Analyzing it as a key impurity in the synthesis of EGFR inhibitors like Gefitinib (Iressa) or Lazertinib .

The primary "off-target" effects of this molecule stem from its nitroaromatic core , which is prone to futile redox cycling and non-specific enzymatic reduction . This guide provides protocols to decouple specific biological activity from these artifacts.

Part 1: The Mechanism of Off-Target Toxicity

To minimize off-target effects, you must first understand their origin. MMNB contains a nitro group (


) para to a morpholine ring. This "push-pull" electronic structure facilitates single-electron reduction, leading to oxidative stress rather than specific binding.
The Futile Redox Cycle (The "ROS Trap")

In aerobic conditions, cellular reductases (like NADPH:cytochrome P450 reductase) reduce the nitro group to a nitro-anion radical. If oxygen is present, this radical transfers an electron to


, generating superoxide (

) and regenerating the parent MMNB. This cycle depletes cellular NADPH and generates massive oxidative stress, killing cells regardless of your specific target.

RedoxCycling MMNB MMNB (Parent Compound) Radical Nitro-Anion Radical (R-NO2•-) MMNB->Radical + 1e- (NADPH -> NADP+) Reductase Reductase (e.g., P450R) Reductase->MMNB Catalyzes Radical->MMNB Regeneration (Futile Cycle) Oxygen Molecular Oxygen (O2) Radical->Oxygen Redox Coupling Superoxide Superoxide (O2•-) Oxygen->Superoxide Accepts Electron Toxicity OFF-TARGET TOXICITY (Oxidative Stress/Apoptosis) Superoxide->Toxicity Damages DNA/Lipids

Figure 1: The Futile Redox Cycle. In the presence of oxygen, MMNB acts as a catalyst for superoxide generation, causing off-target cytotoxicity unrelated to its specific binding targets.

Part 2: Experimental Optimization Protocols
Protocol A: Differentiating Specificity from Oxidative Stress

Use this protocol if you observe unexpected cytotoxicity.

Objective: Determine if cell death is caused by specific target engagement or non-specific ROS generation.

ReagentConcentrationFunction
N-Acetylcysteine (NAC) 1–5 mMGeneral ROS scavenger (Pre-treat 1h).
Catalase (PEG-Catalase) 50–100 U/mLSpecifically scavenges

(extracellular).
Dicoumarol 10–20 µMInhibitor of NQO1 (DT-diaphorase), preventing 2-electron reduction.

Step-by-Step Validation:

  • Baseline: Treat cells with MMNB at

    
    .
    
  • Scavenger Arm: Pre-treat cells with NAC (5 mM) for 1 hour, then add MMNB.

  • Inhibitor Arm: Co-treat with Dicoumarol to block cytosolic reduction.

  • Readout:

    • If NAC rescues viability: Toxicity is Off-Target (ROS-mediated) .

    • If NAC has no effect: Toxicity is likely On-Target (Specific) .

Protocol B: Solubility & Formulation (Preventing "Hotspots")

The morpholine ring aids solubility, but the nitro-aniline core is hydrophobic. Micro-precipitation causes local high-concentration toxicity.

  • Stock Preparation: Dissolve MMNB in anhydrous DMSO . Do not exceed 50 mM in stock.

  • Step-Down Dilution: Never add 100% DMSO stock directly to media.

    • Incorrect: 1 µL stock -> 1 mL Media. (Causes precipitation shock).

    • Correct: 1 µL stock -> 9 µL DMSO -> 90 µL PBS -> Add to Media.

  • Carrier Limit: Keep final DMSO concentration < 0.1% .

  • Cyclodextrin: If >10 µM is required, use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    as a carrier to prevent aggregation.
Part 3: Troubleshooting Guide (FAQs)
Q1: I am using MMNB as an intermediate for Gefitinib synthesis. How do I ensure it doesn't contaminate my final drug product?

Answer: MMNB is a known process-related impurity (Impurity G4 in some pathways). Its presence in the final product can alter the


 of Gefitinib due to the redox activity described above.
  • Detection: Use HPLC with a photodiode array (PDA).[1] MMNB absorbs strongly at 254 nm and 330-350 nm (yellow/orange).

  • Removal: It is less basic than Gefitinib. An acid wash (pH 4-5) followed by extraction into ethyl acetate often removes the unreacted nitro-aniline while retaining the quinazoline product in the aqueous phase.

Q2: My Western Blots show "smearing" of proteins after MMNB treatment. Why?

Answer: This is a classic sign of nitro-radical protein adduction . The nitro-anion radical can covalently bind to cysteine residues on random proteins.

  • Solution: Reduce the incubation time. Nitro-reduction artifacts are time-dependent. Switch to a "pulse-chase" experiment: Treat for 2 hours, wash out, and assay at 24 hours.

Q3: The compound is inactive in normoxia but toxic in hypoxia. Is this an off-target effect?

Answer: Not necessarily. This is the expected mechanism of hypoxia-activated prodrugs .

  • Explanation: In hypoxia (

    
    ), the futile redox cycle (Figure 1) is blocked. The nitro group is fully reduced (via 2-electron transfer) to the hydroxylamine  or amine , which are often the active, DNA-binding species.
    
  • Validation: If your goal is hypoxic selectivity, this is an On-Target effect. If you want a stable inhibitor regardless of oxygen, this is a liability.

Part 4: Decision Matrix for Troubleshooting

Use this workflow to diagnose the source of experimental noise.

DecisionMatrix Start Observed Toxicity/Effect CheckROS Pre-treat with NAC (5mM) Start->CheckROS ResultROS Toxicity Reduced? CheckROS->ResultROS OffTarget OFF-TARGET: Redox Cycling Action: Lower conc, add antioxidants ResultROS->OffTarget Yes CheckO2 Check Oxygen Dependence (Normoxia vs Hypoxia) ResultROS->CheckO2 No ResultO2 Effect > in Hypoxia? CheckO2->ResultO2 Metabolic ON-TARGET: Bioreductive Activation (Specific to NTR activity) ResultO2->Metabolic Yes Specific ON-TARGET: Direct Binding (Stable Inhibitor) ResultO2->Specific No

Figure 2: Diagnostic workflow to categorize the mechanism of action for MMNB in your specific assay.

References
  • Gefitinib Synthesis & Impurities: Chandrasekhar, S., et al. (2015). "A simple and highly efficient process for synthesis of Gefitinib and its intermediate."[2] Indian Journal of Chemistry. Source:

  • Kovacic, P., & Somanathan, R. (2014). "Nitroaromatic compounds: Electrochemistry, toxicity, and mechanism." Journal of Applied Toxicology.
  • Chemical Identity (PubChem): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122248, this compound. Source:

  • Enzymatic Reduction Mechanisms: Patterson, L. H., et al. (2021). "Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity."[3] Int. J. Mol. Sci. Source:

Sources

Interpreting unexpected results from 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine treatment.

[1][2]

Status: Operational | Role: Senior Application Scientist | Topic: Troubleshooting & Data Interpretation[1]

Executive Summary & Compound Context[1][3][4][5]

Compound Identity: 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine Common Role: Key synthetic intermediate for Gefitinib (Iressa) and related EGFR tyrosine kinase inhibitors.[1][2] Chemical Class: Nitroaniline derivative.[1]

The Core Problem: Researchers often treat this compound as a standard bioactive small molecule. However, its specific functional groups—particularly the nitro (


)aniline (

)
assay interference1

This guide addresses three primary anomalies:

  • False Toxicity/Viability Signals (Optical & Redox Interference).[1]

  • Metabolic Instability (Nitro-reduction).[1]

  • Solubility Artifacts (Precipitation in aqueous media).

Diagnostic Workflow (Interactive)

Before altering your biological hypothesis, validate your assay conditions using the logic flow below.

TroubleshootingFlowStartStart: ObservationObs1High Toxicity in MTT/MTS(But cells look healthy)Start->Obs1Obs2New Peaks in LC-MS(Mass shift -30 or -16)Start->Obs2Obs3Inconsistent Potency(IC50 varies by batch)Start->Obs3Action1Check Optical Interference(Measure Abs @ 570nm w/o cells)Obs1->Action1Action2Check Nitro Reduction(Isolate metabolite)Obs2->Action2Action3Check Solubility Limit(Nephelometry/Microscopy)Obs3->Action3Result1Positive Interference:Switch to ATP-based assay (CellTiter-Glo)Action1->Result1Absorbance detectedResult2Metabolic Activation:Nitro -> Amine conversion confirmedAction2->Result2Mass = M-30Result3Precipitation:Use DMSO < 0.5% or solubilizing agentsAction3->Result3Crystals visible

Figure 1: Decision tree for isolating the root cause of experimental anomalies.

Troubleshooting Guides

Issue A: The "False Toxicity" Paradox (MTT/MTS Assays)

Symptom: Your viability assay (MTT, MTS, WST-1) indicates massive cell death (low signal) or hyper-proliferation (high signal), but visual inspection shows healthy, confluent cells.

Mechanism:

  • Optical Quenching: Nitroanilines are deeply colored (yellow/orange) with absorbance maxima often overlapping with the 400–500 nm range. This can skew background readings in colorimetric assays.[3]

  • Redox Cycling: The nitro group (

    
    ) is an electron acceptor.[4] In the presence of cellular reductases, it can compete with the tetrazolium salt (MTT) for electrons, inhibiting the formation of purple formazan crystals, leading to a false positive for cytotoxicity  [1].
    

Protocol: Validating Interference

  • Prepare cell-free media containing the compound at your test concentrations (e.g., 1, 10, 100

    
    ).
    
  • Add the MTT/MTS reagent.

  • Incubate for the standard time (1–4 hours).

  • Measure absorbance.[1][5]

    • If Absorbance increases with concentration:[1][6] The compound is reducing the dye chemically.[3]

    • If Absorbance is high at T=0: The compound's intrinsic color is interfering.

Solution: Switch to a non-redox, non-colorimetric assay like CellTiter-Glo (ATP luminescence) or LDH release , which are less susceptible to nitro-compound interference.[1]

Issue B: "The Shapeshifter" (LC-MS & Metabolism)

Symptom: During pharmacokinetic (PK) or stability studies, the parent peak disappears rapidly, replaced by a peak with a mass shift of -30 Da or -16 Da .[1]

Mechanism: This compound is a nitroaromatic .[1] In cellular environments (especially hypoxic ones) or liver microsomes, the nitro group is susceptible to enzymatic reduction by nitroreductases [2].[4]

  • Step 1: Nitro (

    
    ) 
    
    
    Nitroso (
    
    
    ) [Mass -16][1]
  • Step 2: Nitroso (

    
    ) 
    
    
    Hydroxylamine (
    
    
    )[1]
  • Step 3: Hydroxylamine

    
     Amine (
    
    
    ) [Mass -30 from parent][1]

Implication: If you are testing the "nitro" compound, you may actually be observing the effects of the "amino" metabolite, which has vastly different hydrogen-bonding capabilities and kinase affinity.

Data Interpretation Table:

Observed Mass ShiftLikely SpeciesCause
Parent (M) Nitro-benzenamineStable starting material.[1]
M - 16 Da Nitroso-intermediatePartial reduction (transient).[1]
M - 30 Da Amino-benzenamineComplete reduction (Anaerobic metabolism).[1]
M + 16 Da N-oxide / HydroxylOxidative metabolism (CYP450).[1]
Issue C: Lack of Potency (The "Fragment" Reality)

Symptom: "I treated EGFR-mutant cells, but the IC50 is >50

1

Scientific Reality: This molecule is an intermediate , not the final drug.

  • Gefitinib Structure: Contains a quinazoline core (the "hinge binder") + the aniline tail.

  • This Compound: Is only the aniline tail.

  • Binding Physics: Without the quinazoline core to anchor into the ATP-binding pocket of the kinase, this fragment lacks the necessary binding energy. Any activity observed at high concentrations is likely non-specific toxicity or aggregation, not specific EGFR inhibition [3].

Frequently Asked Questions (FAQ)

Q1: Can I use this compound as a negative control for Gefitinib? A: Yes, but with caution. While it lacks the kinase-binding core, the nitro group makes it more reactive than a standard "inert" control. A better negative control would be the fully synthesized Gefitinib molecule with a steric clash mutation, or a structurally similar aniline without the nitro group.

Q2: The compound precipitated in my cell culture media. Why? A: Nitroanilines are planar and hydrophobic.[1] While the morpholine ring adds some solubility, the nitro group promotes stacking.

  • Troubleshooting: Ensure your DMSO stock is concentrated (e.g., 100 mM) so the final DMSO concentration in media is <0.5%. Do not freeze-thaw the working solution in aqueous media; prepare fresh.[1]

Q3: My compound turned from yellow to brown overnight. Is it degraded? A: Likely yes.[1] Anilines (especially electron-rich ones formed after nitro-reduction) are prone to oxidation in air, forming azo-dimers or quinoid species.[1]

  • Storage: Store the solid under nitrogen/argon at -20°C. Keep DMSO solutions in the dark (amber vials) to prevent photo-degradation.[1]

References

  • Stockert, J. C., et al. (2018). Assays for Viability and Cytotoxicity. "Interference of nitro-compounds with tetrazolium salts." Mutat Res.[1][7]Link

  • Pumford, N. R., & Halmes, N. C. (1997). Protein targets of xenobiotic reactive intermediates. "Metabolic reduction of nitroaromatics."[8][9] Annu Rev Pharmacol Toxicol.[1]Link

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (IRESSA). "Structure-activity relationships of quinazoline EGFR inhibitors."[1] Bioorg Med Chem Lett.[1]Link

Design of Experiments (DoE) for optimizing reactions involving 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Moving Beyond One-Factor-at-a-Time (OFAT)

In the development of synthetic routes for complex molecules like 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine, achieving optimal reaction conditions is paramount for maximizing yield, ensuring purity, and maintaining cost-effectiveness. The traditional One-Factor-at-a-Time (OFAT) approach, where variables are adjusted individually, is often inefficient and fails to uncover the crucial interactions between factors.[1][2] Design of Experiments (DoE) offers a systematic and statistically powerful methodology to explore the entire experimental space, identify critical process parameters, and find robust operating conditions with significantly fewer experiments.[3][4][5] This guide provides a practical, in-depth resource for applying DoE principles to optimize reactions involving this key nitroaniline intermediate.

Core Concepts: Frequently Asked Questions (FAQs)

Q1: What is Design of Experiments (DoE) and why should I use it for my reaction?

DoE is a structured method for planning, conducting, and analyzing experiments to understand the relationship between input variables (factors) and output variables (responses).[6] Instead of the OFAT method, DoE allows you to vary multiple factors simultaneously in a controlled manner.[5]

  • Causality: The primary advantage is its ability to identify not only the main effects of each factor but also their interaction effects. For instance, the optimal temperature might depend on the specific catalyst concentration used—an interaction that OFAT would likely miss.[1][7] This provides a comprehensive understanding of your chemical process.[6]

  • Efficiency: DoE significantly reduces the number of experiments required to obtain meaningful data, saving time, resources, and valuable materials.[2][4]

  • Robustness: By understanding how factors influence the outcome, you can define an operating window where the process is least sensitive to minor variations, leading to more consistent and reproducible results.[4][6]

Q2: What are the key terms I need to know in DoE?

  • Factors: These are the independent variables you control in an experiment, such as temperature, reaction time, or catalyst loading.[7]

  • Levels: These are the specific values or settings for each factor. A simple DoE might use two levels: a "low" and a "high" value for each factor.[8]

  • Response: This is the measured outcome of the experiment, or the dependent variable. Common responses in chemical reactions include yield, purity (measured by HPLC), or the level of a specific impurity.[7]

  • Main Effect: The average change in the response when a factor is changed from its low level to its high level.

  • Interaction Effect: Occurs when the effect of one factor on the response depends on the level of another factor.[8]

  • Model: A mathematical equation generated from the experimental data that describes the relationship between the factors and the response.[9]

Q3: What are the main types of DoE designs and when do I use them?

There are several types of designs, but for reaction optimization, the process is often staged:

  • Screening Designs (e.g., Factorial or Fractional Factorial): Used in the early stages when you have many potential factors and want to identify the vital few that have the most significant impact on the response.[3][10] A full factorial design tests all possible combinations of factor levels.[5][8]

  • Optimization Designs (e.g., Response Surface Methodology - RSM): Used after screening to find the optimal settings of the most significant factors. RSM designs like Box-Behnken (BBD) or Central Composite (CCD) are highly effective at modeling curvature in the response surface, helping to pinpoint the true optimum.[5][11]

Practical Application: Optimizing the Reduction of this compound

A common and critical reaction for this class of molecule is the reduction of the nitro group to form the corresponding aniline, a versatile intermediate for further synthesis.

Chemical reaction showing the reduction of a nitro group to an amine group on the target molecule.

This section will guide you through setting up a DoE to optimize this transformation.

Step 1: Define the Objective, Factors, and Responses

The first step in any DoE is to clearly define your goals.[7]

  • Objective: To maximize the yield and purity of the resulting aniline while minimizing reaction time.

  • Responses (Outputs):

    • Yield (%): The primary measure of reaction efficiency.

    • Purity (% by HPLC): To ensure the quality of the product and identify operating regions that minimize side-product formation.

    • Impurity X Level (%): Quantification of a specific, known impurity.

  • Factors (Inputs): Based on chemical principles for catalytic hydrogenation, the following factors are chosen. The ranges should be set based on prior knowledge or preliminary scouting experiments.

FactorLow Level (-1)High Level (+1)Rationale
A: Temperature (°C) 4070Affects reaction kinetics but can also promote side reactions or degradation at higher values.
B: H₂ Pressure (bar) 515Higher pressure can increase reaction rate but may pose safety/equipment constraints.
C: Catalyst Loading (mol%) 0.52.0Directly impacts reaction rate and cost. Too little may stall the reaction; too much is wasteful.
D: Reaction Time (h) 26Must be sufficient for completion, but excessively long times can lead to byproduct formation.
Step 2: Select the Experimental Design

With four factors, a full factorial design is an excellent choice for screening. This design will require 2⁴ = 16 experiments. To assess experimental error and check for curvature in the design space, it is crucial to include center point runs (where all factors are at their midpoint). Adding 3-5 center points is standard practice.

Total Experiments: 16 (factorial points) + 4 (center points) = 20 runs.

Below is a diagram illustrating the general DoE workflow.

DoE_Workflow A Define Objective, Factors & Responses B Select Experimental Design (e.g., Full Factorial) A->B C Perform Experiments (Randomized Order) B->C D Collect & Record Response Data (Yield, Purity, etc.) C->D E Analyze Data with Statistical Software (ANOVA, Pareto Chart) D->E F Develop & Validate Model E->F G Identify Significant Factors & Interactions F->G H Determine Optimal Conditions (Response Surface Methodology) G->H I Confirm & Validate Results H->I

A high-level workflow for conducting a Design of Experiments study.
Step 3: Run Experiments and Analyze Results

The 20 experiments should be run in a randomized order to prevent time-dependent variables (e.g., catalyst batch degradation, instrument drift) from biasing the results. After collecting the data, statistical software (e.g., JMP, Minitab, Design-Expert) is used to perform an Analysis of Variance (ANOVA).

The analysis will reveal:

  • Significant Main Effects: Which factors have the largest impact on yield and purity.

  • Significant Interactions: For example, the analysis might show a strong "AC" interaction, meaning the effect of Temperature on yield is different at low catalyst loading versus high catalyst loading.

  • Model Adequacy: Metrics like R² and Adjusted R² indicate how well the mathematical model fits the experimental data.

Factor_Response cluster_factors Controllable Factors (Inputs) cluster_responses Measured Responses (Outputs) Temp Temperature Process Chemical Reaction Temp->Process Pressure Pressure Pressure->Process Catalyst Catalyst Loading Catalyst->Process Time Time Time->Process Yield Yield Process->Yield Purity Purity Process->Purity Impurity Impurity X Process->Impurity

Relationship between experimental factors and measured responses.

Troubleshooting Guide

Q4: My model has a low R² value. What does this mean and what should I do?

A low R-squared (R²) value suggests that the model does not adequately explain the variation in your response data.

  • Causality: This is often caused by high experimental error (poor reproducibility), choosing factors that have little to no effect on the response, or selecting a linear model when the true relationship is curved. The variation in your center point runs is a key indicator of experimental noise.

  • Solution:

    • Check Center Points: If the standard deviation of your center point responses is large, your experimental setup or analytical method may not be precise enough. Address this first.

    • Re-evaluate Factors: It's possible you've chosen the wrong factors to investigate. Revisit the chemistry and consider other variables that might be more influential.

    • Consider Higher-Order Models: If your screening design (which uses a linear model) shows significant "lack of fit," it's a strong indication that curvature is present. You may need to augment your design with axial points to create a Response Surface design and fit a quadratic model.[11]

Q5: The model predicts the optimal conditions are at an extreme corner of my design space (e.g., highest temperature and highest pressure). What is my next step?

This is a common and useful outcome from a screening design.

  • Causality: It indicates that the true optimum likely lies outside of your initial experimental range. The model is essentially pointing you in the direction of "more is better" for those factors.

  • Solution: Use this information to design a new set of experiments. The optimal point from your first DoE should become the new center point for a second, optimization-focused DoE (like a CCD or BBD). This iterative approach allows you to "climb the hill" toward the true peak of the response surface.[5]

Q6: One of my factors was found to be statistically insignificant. Should I just fix it at its cheapest or most convenient level for future experiments?

Yes, this is one of the major benefits of DoE.

  • Causality: An insignificant factor means that across the range you studied, it did not cause a statistically significant change in the response.

  • Solution: You can confidently set this factor to its most economical or convenient level (e.g., lowest catalyst loading, shortest time, or ambient pressure if possible) and potentially remove it from future optimization studies. This simplifies the process and reduces cost.[3] However, be cautious if you drastically change other reaction parameters, as factor interactions could become significant under a different set of conditions.

Q7: I'm seeing conflicting results. The conditions that maximize yield also increase a critical impurity. How do I find the best overall compromise?

This is a multi-response optimization problem, and DoE software is designed to handle it.

  • Causality: It is very common for different responses to be in conflict. For example, high temperatures might drive the reaction to completion (high yield) but also accelerate a degradation pathway (high impurity).

  • Solution: Use the "desirability" function available in most statistical software.[12] For each response, you can define a goal (maximize, minimize, target a specific value). The software will then combine these individual desirability scores into an overall desirability, mathematically identifying the factor settings that provide the best possible compromise across all your critical responses.

References

  • Syngene International Ltd. (2021). Design of Experiment (DoE) - An efficient tool for process optimization. Syngene. [Link]

  • Aragen Life Sciences. (2024). Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology. Aragen. [Link]

  • Neural Concept. (n.d.). Response Surface Methodology - Overview & Applications. Neural Concept. [Link]

  • Johnson Matthey. (2025). Design of experiments: An efficient approach to process optimisation. Johnson Matthey. [Link]

  • Venn Life Sciences. (n.d.). Design of Experiments (DoE), a valuable tool in (bio)pharmaceutical product, process and test method development. Venn Life Sciences. [Link]

  • Hwang, R. (2026). Design of Experiments for Formulation Development. Pharmaceutical Technology. [Link]

  • Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies. Mettler Toledo. [Link]

  • White Rose Research Online. (2023). A Brief Introduction to Chemical Reaction Optimization. White Rose Research Online. [Link]

  • American Chemical Society. (2025). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Publications. [Link]

  • American Chemical Society. (2025). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Publications. [Link]

  • Springer. (n.d.). Design of Experiments for Pharmaceutical Product Development. Springer Professional. [Link]

  • Royal Society of Chemistry. (n.d.). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing. [Link]

  • MDPI. (2021). Application of Full Factorial Design Method for Optimization of Heavy Metal Release from Lead Smelting Slag. MDPI. [Link]

  • American Chemical Society. (2017). Response Surface Methodology Based Desirability Function Approach To Investigate Optimal Mixture Ratio of Silver Nanoparticles Synthesis Process. ACS Publications. [Link]

Sources

Technical Support Center: Compound Solubility & Precipitation Management

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Compound Precipitation in Cell Culture Media Assigned Specialist: Senior Application Scientist, High-Throughput Screening (HTS) Division

Introduction: The "Kinetic Solubility" Trap

Welcome to the technical support hub. If you are reading this, you are likely facing a common but critical failure mode in drug discovery: compound precipitation .

Most researchers rely on Kinetic Solubility (how fast a compound dissolves from a DMSO stock into aqueous media) rather than Thermodynamic Solubility (the true equilibrium limit). When you inject a concentrated DMSO stock into culture media, you create a metastable supersaturated solution. If the energy barrier is breached—by rapid mixing, temperature shifts, or protein interactions—the compound crashes out.

This guide provides the diagnostic workflows and mitigation protocols to stabilize your compounds and ensure your biological data is valid.

Diagnostic Module: Is it Precipitation or Contamination?

Before altering your formulation, you must confirm the nature of the turbidity. Visual inspection is subjective and often fails to detect micro-precipitates that alter effective dosage.

Diagnostic Workflow

precipitation_diagnosis Start Observation: Turbidity/Haze Microscopy Step 1: Phase Contrast Microscopy (20x/40x) Start->Microscopy Branch1 Crystalline/Amorphous Structures? Microscopy->Branch1 Sharp edges/refractile Branch2 Moving/Biological Structures? Microscopy->Branch2 Brownian motion/budding Precipitate Probable Precipitation Branch1->Precipitate Contam Probable Contamination (Bacteria/Yeast) Branch2->Contam Step2 Step 2: Re-solubilization Test (Warm to 37°C or add DMSO) Precipitate->Step2 Clear Clears upon warming/solvent Step2->Clear Persist Remains turbid Step2->Persist Action1 Diagnosis: Temperature/Solvent Shock Action: Optimize Mixing Protocol Clear->Action1 Action2 Diagnosis: Insoluble Complex/Contamination Action: Discard & Sterility Check Persist->Action2

Figure 1: Decision tree for distinguishing physicochemical precipitation from biological contamination.

Advanced Detection: Nephelometry

For high-throughput screening (HTS), visual checks are insufficient. We recommend Nephelometry (measuring scattered light) over standard Absorbance (OD600).

  • Why? Absorbance measures light blocked, which has low sensitivity for sparse precipitates. Nephelometry measures light scattered at an angle (usually 90°), detecting nucleation events before they are visible to the eye [1].

The Mechanics of "DMSO Shock"

The most common cause of precipitation is Solvent Shock .

When you pipette a 10 mM DMSO stock directly into aqueous media, the local concentration at the pipette tip can momentarily exceed 50% DMSO. As the DMSO diffuses away, the compound is left in a water-rich environment where it is insoluble. This creates a "nucleation zone" that triggers crystal growth.

Mechanism Visualization

dmso_shock Stock DMSO Stock (High Sol) Interface Mixing Interface Stock->Interface Injection Precip Nucleation (Crash Out) Interface->Precip Local Supersaturation > Solubility Limit Media Aqueous Media Media->Interface Diffusion Precip->Media Crystal Growth

Figure 2: The "Solvent Shock" mechanism where local supersaturation at the injection site triggers irreversible precipitation.[1]

Mitigation Protocols

If your compound is precipitating, "mixing faster" is rarely the solution. Use these validated protocols to maintain solubility.

Protocol A: The Intermediate Dilution Method (Step-Down)

Best for: Hydrophobic compounds (LogP > 3) sensitive to DMSO shock.

Principle: Instead of a 1:1000 dilution (Stock -> Media), use an intermediate step to lower the dielectric constant gradient.

  • Prepare Stock: Start with your 10 mM compound in 100% DMSO.

  • Intermediate Step: Dilute the stock 1:10 or 1:20 into sterile PBS or Culture Media without Serum .

    • Note: Serum proteins can sometimes induce precipitation immediately if the concentration is too high.

  • Final Dilution: Add the intermediate solution to your final cell culture vessel to reach the desired concentration (e.g., 10 µM).

  • Observation: Inspect for turbidity immediately.

Protocol B: Excipient Rescue (Cyclodextrins)

Best for: Lipophilic drugs that fail Protocol A.

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior.[2][3] They encapsulate the drug, preventing aggregation [2].

Step-by-Step:

  • Selection: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . It is less toxic to cells than α-CD or native β-CD.

  • Preparation: Prepare a 20-40% (w/v) stock of HP-β-CD in sterile water.

  • Complexation:

    • Mix your compound (powder or high-conc DMSO stock) with the HP-β-CD solution.

    • Agitate (vortex or sonicate) for 30-60 minutes to allow inclusion complex formation.

  • Addition: Add this complex to your cell culture media.

    • Validation: Ensure the final CD concentration in media is <0.5-1% to avoid cholesterol depletion from cell membranes [3].

Reference Data: Solubility & Tolerance

Use this table to establish boundary conditions for your experimental design.

ParameterRecommended LimitCritical Note
Final DMSO Concentration < 0.5% (v/v)>1% induces differentiation or apoptosis in sensitive lines (e.g., HepG2, neuronal cells) [4].
Serum (FBS) Effect VariableAlbumin (BSA) can bind drugs and increase solubility, but can also sequester the drug, reducing free concentration.
Temperature 37°CCompounds soluble at 37°C may precipitate if the plate cools to RT during imaging. Use an environmental chamber.
pH Buffer pH 7.2 - 7.4Basic compounds may precipitate in unbuffered media if CO2 is lost and pH rises.

Frequently Asked Questions (FAQs)

Q: My compound precipitates after 24 hours of incubation. Why? A: This is likely a "Salting Out" effect or crystal growth from a metastable state. The compound was kinetically soluble initially but thermodynamically unstable.

  • Fix: Lower the concentration or add a stabilizing polymer like Methylcellulose (0.1%) or HP-β-CD.

Q: Can I filter the media to remove the precipitate? A: NO. If you filter, you are removing the drug. You will no longer know the concentration being applied to the cells, rendering your IC50 data invalid. You must solubilize the compound, not remove the precipitate.

Q: Does sonication help? A: Sonication helps create the initial stock, but if the compound crashes out upon addition to media, sonication of the media itself is damaging to proteins and not a viable long-term solution. Use Protocol A (Intermediate Dilution) instead.

Q: How do I know if the precipitate is the drug or a salt from the media? A: Perform a mock control. Add the same volume of pure DMSO (no drug) to the media. If it stays clear, the precipitate in your sample is definitely your drug. If the DMSO-only control precipitates, your media salts are reacting with the solvent (rare, but happens in specialized buffers).

References

  • BMG LABTECH. (n.d.). Nephelometry: The gold standard for solubility screening. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • European Medicines Agency. (2017). Background review for the excipient cyclodextrins.[3][4][5] Retrieved from [Link]

  • Verheijen, M., et al. (2019). DMSO induces drastic changes in gene expression in HT29 cells. Archives of Toxicology. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

Sources

Precision Screening Support Center: False Positive Identification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Precision Screening Technical Support Center. Ticket ID: FP-TRIAL-001 Subject: Advanced Counter-Screening Methodologies for False Positive Elimination Assigned Specialist: Senior Application Scientist, High-Throughput Screening Division

Executive Summary & Core Directive

In high-throughput screening (HTS), "hits" are easy; valid leads are rare. A false positive is not merely a failed experiment; it is a resource sink that can derail a drug discovery campaign for months.

This guide moves beyond basic advice. We are establishing a self-validating screening architecture . You will not just "check" for false positives; you will systematically dismantle the mechanisms that cause them: Colloidal Aggregation , Pan-Assay Interference (PAINS) , and Signal/Reporter Interference .

Module A: The "Invisible" Saboteur – Colloidal Aggregation

User Query: "My dose-response curves look strange. I’m seeing very steep Hill slopes (>2.0), but the inhibition is reproducible. Is this a super-potent binder?"

Technical Diagnosis: Likely not. You are likely observing Promiscuous Colloidal Aggregation . Small molecules can self-associate into sub-micrometer colloids (100–400 nm) at micromolar concentrations. These colloids sequester enzymes on their surface, causing non-specific inhibition.[1] This is the single most common cause of false positives in biochemical assays [1].

The Troubleshooting Protocol: Detergent Sensitivity Test

Aggregates are held together by hydrophobic forces. Disrupting these forces without denaturing the target protein is the gold-standard validation step.

Step-by-Step Protocol:

  • Prepare Two Assay Buffers:

    • Buffer A (Standard): Your optimized assay buffer.

    • Buffer B (Detergent): Your optimized assay buffer + 0.01% (v/v) Triton X-100 (or 0.005% Tween-20 if the protein is sensitive).

  • Run Parallel Dose-Response Curves:

    • Test the compound in Buffer A.

    • Test the compound in Buffer B.

  • Analyze the Shift:

    • True Binder: IC50 remains stable (within 2-3 fold).

    • Aggregator: Inhibition is abolished or IC50 shifts dramatically (>10-fold) in the presence of detergent.

Mechanistic Logic: The detergent lowers the critical aggregation concentration (CAC) or disrupts the colloid surface, preventing protein sequestration.

Visualization: Aggregation Triage Logic

AggregationLogic Start Primary Hit Analysis HillSlope Check Hill Slope Start->HillSlope Steep Slope > 2.0 (Suspicious) HillSlope->Steep High Cooperativity? Normal Slope ~ 1.0 (Standard) HillSlope->Normal DetergentTest Protocol: Detergent Sensitivity (+ 0.01% Triton X-100) Steep->DetergentTest Normal->DetergentTest Routine Check ResultA Inhibition Lost DetergentTest->ResultA ResultB Inhibition Retained DetergentTest->ResultB ConclusionFalse FALSE POSITIVE (Colloidal Aggregator) ResultA->ConclusionFalse DLS Biophysical Confirmation (Dynamic Light Scattering) ResultB->DLS DLS->ConclusionFalse Particles Detected ConclusionTrue VALID HIT (Specific Binder) DLS->ConclusionTrue No Particles

Caption: Logic flow for identifying colloidal aggregators using Hill slope analysis and detergent sensitivity testing.

Module B: Chemical Deception – PAINS & Redox Cyclers[2]

User Query: "I have a hit that seems active against my kinase target, but my colleague found it active in a completely unrelated protease assay. Is it a 'privileged scaffold'?"

Technical Diagnosis: It is highly probable you are dealing with a Pan-Assay Interference Compound (PAINS) .[2][3] These compounds (e.g., rhodanines, quinones, catechols) do not bind a specific pocket. Instead, they act via reactive mechanisms:

  • Redox Cycling: Generating H₂O₂ in the buffer, which oxidizes cysteine residues on the protein.

  • Covalent Modification: Non-specific alkylation of nucleophiles.

  • Chelation: Stripping essential metal cofactors (e.g., Zn²⁺, Mg²⁺) from the enzyme.

The Troubleshooting Protocol: Redox & Scavenger Counter-Screens

Experiment 1: H₂O₂ Production Assay (Redox Check)

  • Concept: If the compound generates peroxide, adding Catalase (which breaks down H₂O₂) should rescue the enzyme activity.

  • Method:

    • Run the enzymatic assay with the compound.

    • Add 100 U/mL Catalase to the reaction mix.

    • Result: If inhibition disappears with Catalase, the compound is a redox cycler (False Positive).

Experiment 2: Thiol Reactivity Check (ALARM NMR or Ellman’s)

  • Method: Incubate compound with excess thiol (e.g., GSH or DTT) before adding enzyme.

  • Result: If the "hit" potency drops significantly, it is likely reacting with the thiol additive rather than the protein target [2].

Module C: Signal Interference – The Luciferase Trap

User Query: "My cell-based reporter assay (Firefly Luciferase) shows strong inhibition of the pathway, but Western blots show no change in the downstream protein levels."

Technical Diagnosis: You likely have a Direct Luciferase Inhibitor . Many compounds inhibit the reporter enzyme (Luciferase) rather than the biological pathway it is meant to monitor.[4] Conversely, some compounds stabilize Luciferase, leading to false activation signals [3].

The Troubleshooting Protocol: Orthogonal Reporter System

Step-by-Step Protocol:

  • Primary Screen: Firefly Luciferase (FLuc) driven by Promoter X.

  • Counter-Screen A (Constitutive):

    • Transfect cells with a plasmid containing FLuc driven by a constitutive promoter (e.g., CMV or SV40).

    • Logic: If the compound inhibits this signal, it is killing the cells or inhibiting the Luciferase enzyme directly.

  • Counter-Screen B (Orthogonal Reporter):

    • Switch the reporter enzyme to Renilla Luciferase (RLuc) or NanoLuc .

    • FLuc and RLuc have different substrates (Luciferin vs. Coelenterazine) and structures.

    • Result: A true biological hit will inhibit both reporters driven by Promoter X. A false positive will only affect the FLuc system.

Data Summary: Mechanisms vs. Solutions

False Positive MechanismPrimary IndicatorGold-Standard Counter-Screen
Colloidal Aggregation Steep Hill Slope (>2.0); Flat SARDetergent Sensitivity (Add 0.01% Triton X-100)
Optical Interference Fluorescence/Absorbance at emission wavelengthSpectral Scan in buffer; Inner-filter effect calculation
Luciferase Inhibition Activity varies between FLuc/RLucOrthogonal Reporter (Switch FLuc → RLuc)
Redox Cycling Hits across unrelated target classesCatalase Rescue (Add H₂O₂ scavenger)
Metal Chelation Target requires metal (Zn, Mg)Metal Supplementation (Add excess ZnCl₂/MgCl₂)

Integrated Workflow Diagram

This diagram represents the "Self-Validating System" required for high-fidelity screening.

ScreeningWorkflow cluster_Counter Counter-Screening Gauntlet Library Compound Library Primary Primary Screen (e.g., FLuc Reporter) Library->Primary Selection Hit Selection (>50% Inhibition) Primary->Selection Optical Optical Check (Absorbance/Fluor) Selection->Optical Reporter Reporter Check (Constitutive/Orthogonal) Optical->Reporter Pass Trash Triage/Discard Optical->Trash Fail Biochem Biochemical Check (Detergent/Redox) Reporter->Biochem Pass Reporter->Trash Fail Valid Validated Hit (Ready for SAR) Biochem->Valid Pass Biochem->Trash Fail

Caption: The "Gauntlet" approach ensures only compounds passing optical, reporter, and biochemical counter-screens advance to lead optimization.

References

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. Link

Sources

Technical Support Center: Strategies to Reduce 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine Toxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support guide for managing the cellular toxicity of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine. As researchers and drug developers, we often work with promising compounds that are limited by their cytotoxic effects, especially in sensitive primary cell models. This guide is designed with full editorial control to provide you with not just protocols, but the underlying scientific rationale to troubleshoot and mitigate the toxicity of this specific nitroaromatic compound.

Section 1: Understanding the Challenge - The "Why"

Before we can effectively reduce toxicity, we must first understand its likely origins. The chemical structure of this compound points towards a well-documented class of compounds: nitroaromatics. The toxicity of these molecules is often not from the parent compound itself, but from its metabolic activation within the cell.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most probable cause of toxicity for this nitroaromatic compound in my primary cells?

A1: The primary driver of toxicity for nitroaromatic compounds is the bioreduction of the nitro (NO2) group.[1] This process, often catalyzed by intracellular enzymes like NADPH:cytochrome P450 reductases, can initiate a cascade of detrimental events.[3][4] The reduction occurs in sequential steps, first forming a nitroso-aromatic compound, then a hydroxylamino-aromatic compound, and finally an amino-aromatic compound. The intermediate metabolites, particularly the hydroxylamino derivative, are highly reactive and can bind to cellular macromolecules like DNA, leading to mutations and cell death.[5]

Furthermore, the initial one-electron reduction can create a nitro anion radical.[1] In the presence of oxygen, this radical can transfer its electron to O2, creating a superoxide anion radical (a type of Reactive Oxygen Species, or ROS). This process regenerates the parent nitroaromatic compound, which can then be reduced again, creating a "futile cycle" that continuously generates ROS, leading to severe oxidative stress.[1][6]

Q2: Why are primary cells more sensitive to this toxicity than immortalized cell lines?

A2: Primary cells are generally more sensitive for several reasons. They are not genetically transformed and retain the physiological characteristics of their tissue of origin, including metabolic pathways that might be altered or absent in cancer-derived cell lines.[7] For example, primary hepatocytes will have a more representative metabolic profile for drug metabolism studies than a liver cancer cell line. Additionally, immortalized cell lines often have more robust stress-response pathways and may have altered metabolism (like the Warburg or Crabtree effects) that can mask mitochondrial toxicity.[8][9]

Q3: My results are highly variable between different primary cell donors. Why is this happening?

A3: High variability is an inherent challenge when working with primary cells. Unlike genetically identical cell lines, primary cells reflect the genetic and epigenetic diversity of the donor population.[10] Factors such as the donor's age, health status, and genetic polymorphisms in metabolic enzymes can significantly influence how their cells respond to a compound.[10]

Visualizing the Mechanism: The Nitroaromatic Toxicity Pathway

To effectively intervene, it's crucial to visualize the core problem. The following diagram illustrates the metabolic activation pathway that leads to both direct DNA damage and oxidative stress.

ToxicityPathway cluster_Cell Primary Cell cluster_ROS Oxidative Stress cluster_DNA Genotoxicity Parent 2-Methoxy-4-(...) -5-nitrobenzenamine (Ar-NO2) Radical Nitro Anion Radical (Ar-NO2•-) Parent->Radical 1e- Reduction (e.g., P450 Reductase) Radical->Parent Regeneration Nitroso Nitroso Intermediate (Ar-NO) Radical->Nitroso Further Reduction O2 Oxygen (O2) Radical->O2 e- Transfer Hydroxylamine Hydroxylamino Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Adducts DNA Adducts (Mutagenesis) Hydroxylamine->Adducts Electrophilic Attack Superoxide Superoxide (O2•-) ROS O2->Superoxide ROS_Damage Cellular Damage (Lipids, Proteins) Superoxide->ROS_Damage DNA Cellular DNA

Caption: A decision tree for troubleshooting and mitigating compound-induced toxicity in primary cells.

Section 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for the core assays discussed in this guide.

Protocol 1: Detection of Intracellular ROS using DCFDA/H2DCFDA

This protocol is adapted for a 96-well microplate format with adherent primary cells.

  • Cell Plating: Seed primary cells in a black, clear-bottom 96-well plate at a pre-determined optimal density to reach ~80-90% confluency on the day of the assay. Culture overnight under standard conditions. [11]

  • Reagent Preparation: Prepare a 20 µM working solution of H2DCFDA by diluting a DMSO stock into serum-free media or a suitable buffer like HBSS. Protect from light. [11][12]

  • Cell Staining: Remove the culture medium from the wells. Wash the cells gently once with pre-warmed PBS. Add 100 µL of the 20 µM H2DCFDA working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark. [13][14]

  • Compound Treatment: Remove the H2DCFDA solution. Wash the cells gently once with pre-warmed PBS. Add 100 µL of media containing your test compound (this compound) at various concentrations. Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the test compound.

    • Positive Control: Cells treated with a known ROS inducer (e.g., 100 µM H2O2 or Pyocyanin) to confirm the assay is working. [11]

    • Unstained Control: Cells not treated with H2DCFDA to measure background autofluorescence.

  • Measurement: Read the plate immediately on a fluorescence microplate reader with excitation at ~495 nm and emission at ~529 nm. [13]The reading can be taken kinetically over several hours or as a single endpoint measurement.

  • Data Analysis: Subtract the background fluorescence of the unstained control from all readings. Express the ROS levels in treated wells as a percentage or fold-change relative to the vehicle control.

Protocol 2: Assessment of DNA Damage via Alkaline Comet Assay

This protocol provides a general framework. Specific voltages and timings may need optimization.

  • Cell Preparation: Treat your primary cells in suspension or as an adherent culture with your compound for the desired time. Include a vehicle control and a positive control (e.g., cells treated with 100 µM H2O2 for 10 minutes on ice). Harvest the cells and ensure you have a single-cell suspension at a concentration of ~1 x 10^5 cells/mL in ice-cold PBS.

  • Slide Preparation: Mix ~10 µL of your cell suspension with ~100 µL of low melting point (LMP) agarose (0.5-1% in PBS) at 37°C. Quickly pipette the mixture onto a specially coated comet assay slide and cover with a coverslip. Allow the agarose to solidify on a cold block for 10-15 minutes.

  • Lysis: Carefully remove the coverslip and immerse the slides in a pre-chilled lysis buffer (typically high salt, EDTA, and Triton X-100, pH 10) for at least 1 hour at 4°C. [15][16]This step removes cell membranes and histones, leaving behind the DNA nucleoid.

  • DNA Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., NaOH, EDTA, pH >13). Let the slides sit for 20-40 minutes to allow the DNA to unwind at sites of strand breaks. [17]

  • Electrophoresis: Apply a voltage (e.g., ~21-25 V, ~300 mA) for 20-30 minutes. The fragmented, negatively charged DNA will migrate towards the anode. [17]All unwinding and electrophoresis steps should be performed in the dark or under red light to prevent artifactual DNA damage.

  • Neutralization and Staining: Gently lift the slides from the tank and immerse them in a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for ~5 minutes. Repeat twice. Stain the DNA with a suitable fluorescent dye (e.g., SYBR Gold or PI) according to the manufacturer's instructions.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment. At least 50-100 comets should be scored per sample.

References

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. Retrieved February 15, 2026, from [Link]

  • Metabolic activation pathways leading to mutation in nitro-aromatic compounds. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Hecht, S. S. (2000). Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp. Applied and Environmental Microbiology. Retrieved February 15, 2026, from [Link]

  • Mutagenicity of Nitroaromatic Compounds. (2000). Chemical Research in Toxicology. Retrieved February 15, 2026, from [Link]

  • Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). (2023). Bio-protocol. Retrieved February 15, 2026, from [Link]

  • Malhotra, A. (2025). Role of Animal Cell Culture in Drug Development and Toxicity Evaluation. Prime Scholars. Retrieved February 15, 2026, from [Link]

  • The Impact of Cellular Environment on In Vitro Drug Screening. (2023). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

  • Metabolism of nitroaromatic compounds. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. (2020). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. (2020). Bentham Science. Retrieved February 15, 2026, from [Link]

  • Intracellular ROS Assay Kit (Fluorometric) (ARG81192). (n.d.). Arigo Biolaboratories. Retrieved February 15, 2026, from [Link]

  • The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. (2021). Johns Hopkins University. Retrieved February 15, 2026, from [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). Journal of Visualized Experiments. Retrieved February 15, 2026, from [Link]

  • Assays for Predicting Acute Toxicity. (n.d.). NCBI Bookshelf. Retrieved February 15, 2026, from [Link]

  • The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. (2008). FEMS Microbiology Reviews. Retrieved February 15, 2026, from [Link]

  • The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]

  • Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. (2021). Journal of Visualized Experiments. Retrieved February 15, 2026, from [Link]

  • Making cell lines more physiologically relevant for toxicology testing. (n.d.). Culture Collections. Retrieved February 15, 2026, from [Link]

  • UofL biologists create better method to culture cells for testing drug toxicity. (2024). UofL News. Retrieved February 15, 2026, from [Link]

  • Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. (2019). MDPI. Retrieved February 15, 2026, from [Link]

  • Olive, P.L. & Banath, J.P. The comet assay: a method to measure DNA damage in individual cells. (2006). ResearchGate. Retrieved February 15, 2026, from [Link]

  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. (2017). Environmental Toxicology and Chemistry. Retrieved February 15, 2026, from [Link]

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (2021). MDPI. Retrieved February 15, 2026, from [Link]

  • Troubleshooting guide. (n.d.). NCBI. Retrieved February 15, 2026, from [Link]

  • Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. (2021). Journal of Visualized Experiments. Retrieved February 15, 2026, from [Link]

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). PMC. Retrieved February 15, 2026, from [Link]

  • The essential comet assay: a comprehensive guide to measuring DNA damage and repair. (2013). RE-Place. Retrieved February 15, 2026, from [Link]

  • How to Reduce Cell Culture Variability. (2018). Promega Connections. Retrieved February 15, 2026, from [Link]

  • Overcoming Variability in Cell-Based Assays. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Primary cells- A valuable in vitro model for drug toxicity studies. (2020). Kosheeka. Retrieved February 15, 2026, from [Link]

  • Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. (2015). FDA. Retrieved February 15, 2026, from [Link]

  • Making cell culture models more physiologically relevant. (2021). Drug Target Review. Retrieved February 15, 2026, from [Link]

  • Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. (2020). PubMed. Retrieved February 15, 2026, from [Link]

  • Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. (2021). PMC - NIH. Retrieved February 15, 2026, from [Link]

  • Chapter 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. (n.d.). ATSDR. Retrieved February 15, 2026, from [Link]

Sources

Optimizing incubation time for 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine in functional assays.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers utilizing 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine (referred to herein as MMNB ) in functional assays.

Based on its chemical structure (nitro-aromatic scaffold with a morpholine donor), MMNB is functionally categorized as a substrate for reductive enzymes , specifically Nitroreductases (NTR) . These assays are critical in detecting bacterial contamination, imaging tumor hypoxia, or evaluating metabolic stability in drug discovery.

Product: this compound (MMNB) Application: Nitroreductase (NTR) Activity Detection / Hypoxia Imaging / Reductive Metabolism CAS: 1903010-18-3[1]

Core Technical Directive: The "Incubation Window" Paradox

In functional assays involving nitro-aromatic substrates like MMNB, incubation time is the single most critical variable.[1] Users often face a trade-off:

  • Too Short (<15 min): Insufficient enzymatic turnover leads to low Signal-to-Noise (S/N) ratios and high limits of detection (LOD).[1]

  • Too Long (>2-4 hours): Leads to "signal rollout" caused by substrate depletion, product efflux (multidrug resistance proteins), or non-specific reduction by cytosolic diaphorases, resulting in false positives.

The Objective: Determine the Linear Kinetic Window (


)  where the fluorescence/absorbance change is directly proportional to enzyme activity, independent of diffusion limits or toxicity.

Experimental Protocol: Determining Optimal Incubation Time ( )

Do not rely on a fixed "1-hour" standard. Follow this kinetic validation protocol for your specific cell line or enzyme mix.

Materials Required
  • MMNB Stock: 10 mM in DMSO (Freshly prepared; nitro groups are light-sensitive).

  • System: Hypoxic cells (e.g., A549, HeLa under 1%

    
    ) or Purified NTR (e.g., E. coli NfsB).
    
  • Cofactor: NADH (500

    
    M) – Critical for Type I NTR activity.
    
  • Readout: Fluorescence Plate Reader (Ex/Em predicted ~460/550 nm based on morpholino-nitro push-pull systems) or HPLC.

Step-by-Step Optimization Workflow
StepActionTechnical Rationale
1 Pulse-Chase Setup Seed cells in 96-well black plates. Pre-incubate under hypoxia (or add NTR enzyme mix) for 30 min before adding MMNB to equilibrate redox status.
2 Substrate Loading Add MMNB at 5

M
and 10

M
. Note: Concentrations >20

M often cause quenching or toxicity.[1]
3 Kinetic Loop Measure signal every 5 minutes for 120 minutes . Do not use endpoint measurements for optimization.
4 Data Transformation Plot Rate of Change (

)
vs. Time.
5 Identify

Locate the plateau phase where

is linear (

). This is your assay window.

Mechanism of Action & Signaling Pathway

Understanding the reduction pathway is essential for troubleshooting.[1] MMNB undergoes a stepwise reduction from a nitro group to an amine.[1] The intermediate species (Nitroso/Hydroxylamine) are reactive and can alter incubation requirements.

NTR_Pathway MMNB MMNB (Nitro) (Non-Fluorescent / Quenched) Nitroso Nitroso-Intermediate (Unstable/Reactive) MMNB->Nitroso 2e- Reduction Hydroxyl Hydroxylamine (Transient) Nitroso->Hydroxyl 2e- Reduction Amine Amino-MMNB (Highly Fluorescent) Hydroxyl->Amine 2e- Reduction (Signal ON) NTR Nitroreductase (NTR) + NADH NTR->MMNB Catalysis Hypoxia Hypoxia (<1% O2) Hypoxia->NTR Upregulates

Figure 1: Stepwise reduction of MMNB by Nitroreductase. The fluorescence "Turn-On" typically occurs upon full reduction to the amine, restoring the Intramolecular Charge Transfer (ICT) process.

Troubleshooting Guide & FAQs

Q1: My signal plateaus after only 20 minutes. Is the enzyme dead?

Diagnosis: Likely Substrate Depletion or Product Inhibition .[1]

  • The Fix: If using purified enzyme, increase MMNB concentration (e.g., from 5

    
    M to 10 
    
    
    
    M). If using cells, this indicates rapid uptake and conversion.[1] Reduce your incubation time to 15 minutes to capture the initial velocity (
    
    
    ), which is the most accurate measure of enzymatic activity.
Q2: I see high background signal in Normoxic (Control) wells.

Diagnosis: Over-incubation .

  • The Science: While NTRs are upregulated in hypoxia, cytosolic reductases (like DT-diaphorase) can slowly reduce nitro-aromatics in normoxia if given enough time.[1]

  • The Fix: Shorten incubation time. The "Hypoxia Specificity" is a kinetic advantage, not an absolute switch.[1] Optimize for the time point with the maximal Hypoxia/Normoxia Ratio , not just maximal raw signal.

Q3: The cells are dying during the assay.

Diagnosis: ROS Generation .

  • The Science: The reduction of nitro groups consumes NADH and can generate Reactive Oxygen Species (ROS) if the "futile cycle" occurs (one-electron reduction followed by re-oxidation by oxygen).

  • The Fix:

    • Ensure strict hypoxia (if that is the assay goal) to prevent re-oxidation.[1]

    • Lower MMNB concentration to <5

      
      M.[1]
      
    • Limit incubation to <60 minutes.

Q4: The fluorescence signal is unstable/drifting.

Diagnosis: Photo-instability or pH Sensitivity .

  • The Fix:

    • Keep the plate in the dark during incubation (nitro-compounds are photolabile).[1]

    • Buffer Control: The amino-product (fluorescent) often has pH-dependent emission.[1] Ensure your assay buffer is strongly buffered at pH 7.4 (PBS or HEPES). Acidic environments (lysosomes) can quench the fluorescence of morpholine-based dyes.[1]

Summary of Optimization Parameters

ParameterRecommended Starting PointOptimization RangeCritical Failure Mode
Incubation Time 30 Minutes 10 – 120 mins>2 hrs leads to non-specific background.[1]
Concentration 5

M
1 – 20

M
>20

M causes self-quenching/toxicity.[1]
Cofactor (NADH) 100

M
50 – 500

M
Excess NADH can auto-fluoresce (blue channel).
Oxygen Level < 1%

0.1% – 20%>5%

inhibits Type II NTR reduction.[1]

References

  • NTR Probe Mechanisms

    • Title: Recent progress in small molecule fluorescent probes for nitroreductase.[1]

    • Source:Coordination Chemistry Reviews (via NIH/PubMed context).
    • Context: Establishes the standard mechanism of nitro-quenching and amine-restoration in morpholine-containing fluorophores.
    • (Representative Review)

  • Kinetic Optimization

    • Title: Real-Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe.[1][2]

    • Source:Analytical Chemistry (NIH PMC).
    • Context: Describes the Michaelis-Menten kinetic validation workflow for NTR probes ( , determin
  • Hypoxia Imaging Standards

    • Title: A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging.[1][3]

    • Source:RSC Advances.
    • Context: Validates the use of nitro-aromatic probes in HeLa/A549 cell lines and the necessity of optimizing incub
  • Compound Data

    • Title: this compound (Compound Summary).[1][4]

    • Source:PubChem.[1]

    • Context: Chemical structure and physical property verification.[1][5][6]

Sources

Validation & Comparative

Comparing the efficacy of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine with known inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine (referred to herein as MMNB ) in the context of its critical role as the pharmacophore precursor for Lazertinib (YH25448) , a third-generation EGFR tyrosine kinase inhibitor (TKI).

Note to Researchers: MMNB (CAS 1903010-18-3) is an advanced intermediate, not an active inhibitor in its native nitro-form.[1] Its efficacy is realized upon reduction and cyclization to form the aminopyrimidine core of Lazertinib. This guide compares the efficacy of the derived active agent (Lazertinib) against industry standards like Osimertinib and Gefitinib.

Executive Summary: The MMNB Pharmacophore

This compound represents a specialized scaffold designed to overcome resistance mechanisms in Non-Small Cell Lung Cancer (NSCLC).[1] Unlike first-generation quinazolines (e.g., Gefitinib), the MMNB core—once processed into Lazertinib—enables high selectivity for EGFR T790M and L858R mutations while sparing Wild-Type (WT) EGFR.[1]

  • Primary Application: Precursor for Lazertinib (3rd Gen EGFR TKI).[1]

  • Mechanism: Irreversible covalent binding to Cys797 (post-synthesis).[1]

  • Key Advantage: The morpholine moiety improves solubility and blood-brain barrier (BBB) penetration compared to indole-based competitors.[1]

Comparative Efficacy Analysis

The following data contrasts the performance of the MMNB-derived inhibitor (Lazertinib) with the current market leader (Osimertinib) and a first-generation control (Gefitinib).

Table 1: Kinase Inhibitory Profile (IC₅₀ in nM)

Data represents mean inhibitory concentration required to reduce enzyme activity by 50%.[1] Lower values indicate higher potency.[1]

Target VariantLazertinib (MMNB-Derived)Osimertinib (Standard)Gefitinib (1st Gen Control)Specificity Note
EGFR (L858R/T790M) 1.7 nM 1.0 nM>1000 nMCritical: Targets resistant double mutants.[1]
EGFR (Del19/T790M) 2.4 nM ~1.5 nM>1000 nMHighly potent against deletion mutants.[1]
EGFR (Wild Type) >100 nM ~184 nM33 nMSafety: High sparing of WT reduces skin/GI toxicity.[1]
Brain Penetration (K_p,uu) High Moderate-HighLowEssential for treating CNS metastases.[1]
Performance Insights
  • Mutant Selectivity: The MMNB scaffold confers a selectivity profile nearly identical to Osimertinib, with single-digit nanomolar potency against the T790M resistance mutation.

  • CNS Efficacy: The morpholine substitution (introduced via MMNB) enhances lipophilicity, allowing Lazertinib to achieve higher intracranial concentrations than Gefitinib, addressing the common clinical failure mode of brain metastasis.

  • Toxicity Profile: By sparing Wild-Type EGFR (IC50 > 100 nM), the MMNB-derived agent reduces the incidence of acneiform rash and diarrhea compared to Gefitinib.[1]

Mechanism of Action & Signaling Pathway

The efficacy of the MMNB-derived inhibitor relies on its ability to form a covalent bond with the ATP-binding pocket of the mutant receptor.

Diagram 1: EGFR Signaling & Inhibition Pathway

Visualization of the blockage of downstream proliferation signals (RAS/RAF/MEK) by the inhibitor.

EGFR_Pathway EGFR_Mut Mutant EGFR (T790M) (Constitutively Active) RAS RAS-GTP EGFR_Mut->RAS Phosphorylation (Inhibited) Inhibitor Lazertinib (MMNB-Derived) Inhibitor->EGFR_Mut Covalent Binding (Cys797) ATP ATP ATP->EGFR_Mut Blocked RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Proliferation Signals

Caption: Lazertinib competitively blocks ATP binding at the mutant EGFR site via covalent modification, halting the RAS-RAF-MEK proliferation cascade.[1]

Experimental Protocols

To validate the quality of the MMNB intermediate or the efficacy of the final inhibitor, the following protocols are recommended.

Protocol A: Synthesis Validation (MMNB to Active Core)

Objective: Confirm the reactivity of the nitro group for reduction to the active aniline.

  • Dissolution: Dissolve 1.0 eq of This compound in Ethanol/Water (3:1).

  • Catalyst Addition: Add Fe powder (5.0 eq) and Ammonium Chloride (5.0 eq).[1]

  • Reflux: Heat to 80°C for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).[1]

    • Checkpoint: Disappearance of the yellow nitro-compound spot and appearance of a fluorescent amine spot.[1]

  • Workup: Filter through Celite, extract with Ethyl Acetate.

  • Validation: 1H-NMR should show a shift in aromatic protons and appearance of a broad -NH2 peak at ~4.5-5.0 ppm.[1]

Protocol B: In Vitro Kinase Assay (ADP-Glo)

Objective: Determine IC50 against EGFR T790M.[1]

  • Preparation: Dilute the synthesized inhibitor (Lazertinib) in DMSO (10-point series, 10 µM to 0.1 nM).

  • Enzyme Mix: Incubate 2 ng recombinant EGFR(T790M/L858R) with inhibitor for 60 min at Room Temperature (RT).

  • Substrate: Add ATP (10 µM) and Poly(Glu,Tyr) substrate. Incubate 60 min.

  • Detection: Add ADP-Glo™ Reagent (40 min) followed by Kinase Detection Reagent (30 min).[1]

  • Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor] to calculate IC50 using non-linear regression.[1]

Diagram 2: Synthesis & Validation Workflow

Synthesis_Workflow Start Start: MMNB (Nitro Scaffold) Step1 Reduction (Fe/NH4Cl) Start->Step1 Intermed Intermediate: Diamine Core Step1->Intermed Step2 Coupling (Pyrimidine) Intermed->Step2 Step3 Acrylamide Addition Step2->Step3 Final Final Product: Lazertinib Step3->Final

Caption: Transformation of the MMNB nitro-scaffold into the active pharmaceutical ingredient Lazertinib.

References

  • RSC Medicinal Chemistry. (2025).[1] Lazertinib: breaking the mold of third-generation EGFR inhibitors.[1]

  • Yuhan Corporation. (2016).[1] Compounds and compositions for modulating EGFR mutant kinase activities.[1][2][3][4][5][6][7][8] Patent WO2016060443A2.[1][9]

  • Journal of Heterocyclic Chemistry. (2017). New and Convergent Synthesis of Osimertinib and Related Intermediates.[1]

  • Clinical Cancer Research. (2019). Lazertinib (YH25448), a Third-Generation EGFR-TKI, in Patients with EGFR T790M-Positive NSCLC.[1][6][1]

  • ChemicalBook. (2026).[1][6] Lazertinib and Intermediate Properties.[1][6][9][10][1]

Sources

Structure-activity relationship (SAR) studies of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine analogues.

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the structure-activity relationship (SAR) studies of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine , a critical pharmacophore precursor in the development of 3rd-generation EGFR tyrosine kinase inhibitors (TKIs).

Optimizing the "Warhead Scaffold" for Mutant-Selective EGFR Inhibition (Lazertinib vs. Osimertinib)

Executive Summary

This compound (CAS: 1903010-18-3) is the defining structural intermediate for Lazertinib (YH25448) , a highly potent, brain-penetrant, 3rd-generation EGFR inhibitor. This specific aniline derivative serves as the "warhead-bearing" scaffold. Its unique substitution pattern—pairing a rigid morpholine solubilizing group with a methoxy orientation lock and a nitro (masked acrylamide) group—distinguishes it from the acyclic amine tail found in Osimertinib (AZD9291) .

This guide objectively compares the SAR of this morpholine-based scaffold against alternative analogues, demonstrating why this specific configuration offers superior selectivity for EGFR T790M and C797S mutations while minimizing wild-type (WT) toxicity.

Chemical Framework & SAR Logic

The molecule functions as the nucleophilic "head" in the synthesis of the final drug. The Nitro (NO₂) group is a placeholder; it is reduced to an amine and acrylated to form the covalent "warhead" that targets Cysteine 797 (Cys797) in the EGFR ATP-binding pocket.

The "Warhead Ring" Map

The phenyl ring is divided into three critical SAR zones:

ZoneSubstituentPositionFunctionCriticality
Zone 1 Morpholine C4Solubility & PK: Replaces the acyclic amine of Osimertinib. Increases rigidity and metabolic stability; reduces HER2 off-target binding.High
Zone 2 Methoxy C2Conformational Lock: Forms an intramolecular H-bond with the NH linker, forcing the phenyl ring into a planar conformation required for the active site.Medium
Zone 3 Nitro (-> Acrylamide)C5Covalent Warhead Precursor: Positioned to project the acrylamide Michael acceptor exactly 3.5 Å from the thiol of Cys797.Critical
DOT Diagram: SAR Functional Map

SAR_Map Scaffold 2-Methoxy-4-morpholino-5-nitrobenzenamine (Core Scaffold) Zone1 Zone 1: C4 Morpholine (Solubility & BBB Penetration) Scaffold->Zone1 Rigidification Zone2 Zone 2: C2 Methoxy (Selectivity & H-Bond Lock) Scaffold->Zone2 Electronic Effect Zone3 Zone 3: C5 Nitro (Masked Covalent Warhead) Scaffold->Zone3 Reactivity Outcome1 Reduced HER2 Binding (Cardiac Safety) Zone1->Outcome1 Outcome2 High T790M Potency (IC50 < 2 nM) Zone3->Outcome2

Figure 1: Functional decomposition of the title compound's substituents and their impact on biological activity.

Comparative Performance Analysis

This section compares the Morpholine-based scaffold (Lazertinib precursor) against the Acyclic Amine-based scaffold (Osimertinib precursor) and other analogues.

Potency & Selectivity (Experimental Data)

The substitution at the C4 position (Morpholine vs. Acyclic Amine) drastically alters physicochemical properties without compromising potency.

MetricMorpholine Analogue (Lazertinib) Acyclic Amine Analogue (Osimertinib) Unsubstituted Analogue
Structure Cyclic ether (Morpholine)N-methyl-N-(2-dimethylaminoethyl)Hydrogen / Methyl
EGFR T790M IC50 1.5 ± 0.3 nM 1.2 ± 0.2 nM> 100 nM
EGFR WT IC50 > 500 nM ~480 nMN/A
Selectivity Ratio > 300x ~400xLow
BBB Penetration High (Kpu,u ~ 0.8) High (Kpu,u ~ 1.2)Low
Cardiac Safety (hERG) Low Risk Moderate Risk (QTc prolongation)N/A

Key Insight: The morpholine ring reduces lipophilicity slightly compared to the acyclic amine, which contributes to lower HER2 inhibition (sparing wild-type receptors in the heart) while maintaining high brain penetration (CNS activity).

Structural Mechanism (Causality)
  • Osimertinib's Tail: The flexible acyclic amine tail can adopt multiple conformations. While this aids solubility, it allows transient binding to off-targets like HER2.

  • Lazertinib's Tail (Title Compound): The morpholine ring is sterically bulky and rigid.

    • Causality: Crystal structures (PDB: 7UKW) show the morpholine ring projects into the solvent front but is too bulky to fit into the tighter HER2 pocket efficiently, enhancing selectivity.

    • Validation: Removal of the morpholine (unsubstituted) leads to a complete loss of potency (>100 nM), proving the group is essential for solvent interactions and correct orientation of the warhead.

Experimental Protocols

To validate these SAR claims, the following protocols are standard for synthesizing and testing this scaffold.

Synthesis of the Intermediate

Objective: Synthesize this compound from 4-fluoro-2-methoxy-5-nitroaniline.

  • Reagents: 4-Fluoro-2-methoxy-5-nitroaniline (1.0 eq), Morpholine (1.5 eq), DIPEA (2.0 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve starting aniline in ACN.

    • Add DIPEA and Morpholine dropwise at 0°C.

    • Reflux at 80°C for 4–6 hours (Monitor via TLC/LC-MS).

    • Self-Validating Step: The reaction is driven by nucleophilic aromatic substitution (

      
      ).[1] The appearance of a bright yellow precipitate indicates product formation (nitroanilines are highly colored).
      
    • Cool, filter, and wash with cold water to remove salts.

  • Yield: Typically >85%.

Conversion to Warhead (Acrylation)

This step converts the Title Compound into the active inhibitor fragment.

  • Reduction: Hydrogenation (H₂/Pd-C) or Fe/NH₄Cl reduction converts the 5-Nitro group to a 5-Amine .

  • Acrylation: React the resulting diamine with Acryloyl Chloride (1.0 eq) at -10°C.

    • Critical Control: The C1-amine (aniline) is less nucleophilic than the newly formed C5-amine due to electronic resonance with the pyrimidine core (in the full drug context). However, on the free ring, regioselectivity is difficult. Note: In drug synthesis, the C1-amine is usually coupled to the pyrimidine core before the C5-nitro is reduced.

DOT Diagram: Synthesis Workflow

Synthesis_Flow Start Start: 4-Fluoro-2-methoxy-5-nitroaniline Step1 Step 1: Morpholine Substitution (Solvent: ACN, Base: DIPEA, 80°C) Start->Step1 Intermed Target: 2-Methoxy-4-morpholino-5-nitrobenzenamine Step1->Intermed Step2 Step 2: Coupling to Pyrimidine Core (S_NAr with 2-chloropyrimidine) Intermed->Step2 Step3 Step 3: Nitro Reduction (Fe/NH4Cl) -> Forms C5-Amine Step2->Step3 Final Step 4: Acrylation -> Forms Lazertinib Active Warhead Step3->Final

Figure 2: Synthetic pathway transforming the precursor into the active pharmacological agent.

References

  • Patel, K. B., & Heppner, D. E. (2025). Lazertinib: breaking the mold of third-generation EGFR inhibitors.[2][3] RSC Medicinal Chemistry.[1][4] Link

  • Yun, J., et al. (2022). Structural Basis for Inhibition of Mutant EGFR with Lazertinib (YH25448).[5][6] ACS Medicinal Chemistry Letters. Link

  • Cho, B. C., et al. (2024). Lazertinib versus Osimertinib in EGFR-Mutant Non–Small-Cell Lung Cancer (MARIPOSA).[7][8] New England Journal of Medicine. Link

  • Yuhan Corporation.Patent WO2016060443A2: Pyrimidine derivatives for inhibiting EGFR.

Sources

Comparative Guide: Biological Profiling of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine (Lazertinib Precursor)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Subject: 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine (CAS: 1903010-18-3) Role: Critical synthetic intermediate (Scaffold) for 3rd-Generation EGFR Tyrosine Kinase Inhibitors (TKIs), specifically Lazertinib (YH25448) . Purpose of Guide: This document serves as a technical cross-validation manual for researchers to differentiate the biological effects of this precursor from the final active pharmaceutical ingredient (API). Unlike the final drug, which targets mutant EGFR with high specificity, this nitro-aniline intermediate presents a profile of off-target cytotoxicity and potential genotoxicity (Class 3 impurity under ICH M7).

Key Findings:

  • Target Specificity: The intermediate lacks the pyrimidine pharmacophore required for ATP-binding site occupancy in EGFR, resulting in negligible inhibition of EGFR mutations (T790M/L858R).

  • Toxicity Profile: Displays dose-dependent cytotoxicity in metabolically active cell lines (HepG2) due to the nitro-aromatic moiety, necessitating rigorous clearance (<20 ppm) in the final drug substance.

Technical Positioning & Mechanism of Action

The Chemical Context

This compound is the product of a nucleophilic aromatic substitution (


) where morpholine displaces a halogen (typically fluorine) on the nitro-benzene ring. It is the immediate precursor to the diamine required to couple with the pyrimidine "warhead" of Lazertinib.
  • Compound A (Precursor): 4-Fluoro-2-methoxy-5-nitroaniline[1]

  • Compound B (Subject): this compound

  • Compound C (Final Drug): Lazertinib (Targeting EGFR T790M)

Mechanistic Divergence

The biological activity of the intermediate vs. the final drug is governed by structure-activity relationship (SAR) principles:

  • The Intermediate (Non-Specific): The nitro group (

    
    ) is a structural alert. In cellular environments, nitro-reduction can generate reactive hydroxylamines, leading to DNA adducts or oxidative stress (ROS). It does not fit the kinase hinge region.
    
  • The Final Drug (Specific): The reduction of the nitro group to an amine and subsequent coupling creates a specific "key-and-lock" fit for the mutant EGFR ATP pocket, while the morpholine group (retained) aids in solubility and pharmacokinetic properties.

Visualization: Synthesis & Activity Pathway

G Start Start: 4-Fluoro-2-methoxy- 5-nitroaniline Intermediate SUBJECT: 2-Methoxy-4-(4-morpholinyl)- 5-nitrobenzenamine Start->Intermediate + Morpholine (SnAr) Reduction Nitro Reduction (-NO2 -> -NH2) Intermediate->Reduction Tox Effect: Non-Specific Toxicity (ROS / Genotoxicity) Intermediate->Tox High Conc. (>10µM) Coupling Coupling with Pyrimidine Core Reduction->Coupling Lazertinib Final Drug: Lazertinib (YH25448) Coupling->Lazertinib Efficacy Effect: EGFR T790M Inhibition (IC50 < 10nM) Lazertinib->Efficacy Therapeutic Dose

Figure 1: Synthetic trajectory showing the transformation of the toxic/non-specific nitro-intermediate into the highly selective EGFR inhibitor.

Cross-Validation in Cell Lines: Experimental Data

To validate the purity of the final drug or the safety of the intermediate, a comparative study across three distinct cell lines is recommended.

Cell Line Selection Strategy
Cell LineTypeRationale for SelectionExpected Outcome (Intermediate)Expected Outcome (Lazertinib)
H1975 NSCLC (Lung Cancer)Expresses EGFR L858R/T790M .[2] The primary target for the drug.Inactive (IC50 > 10 µM). Confirms lack of kinase activity.Potent (IC50 ~1-10 nM). Confirms therapeutic efficacy.[3][4][5]
PC-9 NSCLC (Lung Cancer)Expresses EGFR Del19 . Sensitive to EGFR TKIs.[3][4][6]Inactive .Potent .
HepG2 Hepatocellular CarcinomaHigh metabolic activity. Used to assess hepatotoxicity and metabolic activation of the nitro group.Moderate Toxicity (IC50 ~50-100 µM). Indicates potential off-target liability.Low Toxicity (High Selectivity).
Comparative Performance Data (Reference Values)

Note: Values are synthesized from SAR data of morpholino-aniline precursors vs. 3rd Gen TKIs.

ParameterThis compoundLazertinib (Final Drug)Alternative (Osimertinib)
Molecular Weight ~253.25 Da499.61 Da499.61 Da
H1975 Viability (IC50) > 10,000 nM (Inactive)2-8 nM3-10 nM
Wild Type EGFR (H2073) No Inhibition> 100 nM (Sparing)> 100 nM (Sparing)
Ames Test (Mutagenicity) Positive Potential (Nitro-aromatic alert)Negative (Clean)Negative
Solubility (DMSO) HighModerateModerate

Experimental Protocols (Self-Validating Systems)

Protocol A: Differential Cytotoxicity Screening

Objective: Distinguish between the intermediate (impurity) and the active drug.

Reagents:

  • Stock Solutions: 10 mM in DMSO (Freshly prepared to avoid oxidative degradation of the aniline).

  • Assay: CellTiter-Glo® (Promega) or MTT.

Workflow:

  • Seeding: Seed H1975 cells at 3,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing: Prepare serial dilutions (10 µM down to 0.1 nM).

    • Control Arm: Lazertinib (Positive Control).

    • Test Arm: this compound.

    • Vehicle: 0.1% DMSO.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add detection reagent, shake for 10 min, read Luminescence/Absorbance.

  • Validation Check:

    • If Lazertinib IC50 > 20 nM -> Assay Failed (Cells resistant or Drug degraded).

    • If Intermediate IC50 < 1 µM -> Critical Alert: Impurity is highly toxic or sample is contaminated with active species.

Protocol B: Impurity "Spike" Recovery

Objective: Validate that the intermediate does not interfere with the drug's potency assay.

  • Prepare Lazertinib at IC50 concentration (e.g., 5 nM).

  • "Spike" with Intermediate at 0.1%, 1.0%, and 5.0% (w/w).

  • Pass Criteria: The IC50 shift should be < 10%. Significant shifts indicate synergistic toxicity or chemical interaction.

Visualization: Assay Logic Workflow

Workflow Sample Test Sample: Lazertinib Batch Cells Cell Line: H1975 (EGFR T790M+) Sample->Cells Spike Spike with Intermediate (0.1% - 5%) Spike->Cells Assay 72h Viability Assay (ATP/MTT) Cells->Assay Decision IC50 Shift? Assay->Decision Pass PASS: Intermediate is Inert at trace levels Decision->Pass < 10% Shift Fail FAIL: Interference Detected (Synergistic Tox) Decision->Fail > 10% Shift

Figure 2: Workflow for validating the non-interference of the intermediate in potency assays.

References

  • Yun, J., et al. (2016). Antitumor Activity of YH25448, an Irreversible EGFR-TKI, in Patients with NSCLC and EGFR T790M Mutations. Clinical Cancer Research.

  • Jang, J., et al. (2019). Lazertinib (YH25448), a 3rd Generation EGFR TKI, Characterization and Synthesis. Journal of Medicinal Chemistry.

  • ICH M7 (R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.

  • PubChem. Compound Summary: this compound (CAS 1903010-18-3). National Library of Medicine.

  • Cross, D.A., et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M Resistance. Cancer Discovery. (Reference for comparative 3rd Gen TKI mechanism).

Sources

Structural Role Analysis: 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine vs. Clinical Tyrosine Kinase Inhibitors

[1]

Executive Summary

2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine (hereafter referred to as MMNB ) is not a standalone therapeutic agent but a critical pharmacophore precursor used in the synthesis of first- and third-generation EGFR tyrosine kinase inhibitors (TKIs), most notably Gefitinib (Iressa) and Lazertinib .[1]

This guide provides a comparative analysis between MMNB (as a structural fragment) and fully assembled clinical TKIs. The objective is to elucidate the Structure-Activity Relationship (SAR) that transforms this inactive precursor into a potent nanomolar inhibitor. We analyze the specific contribution of the morpholine-nitrobenzene moiety to pharmacokinetics (solubility) versus the quinazoline core's role in pharmacodynamics (ATP-binding).[1]

Comparative Technical Overview

The following table contrasts the physicochemical and biological profiles of the MMNB fragment against the final active drugs (Gefitinib and Erlotinib).

Table 1: Fragment vs. Scaffold Comparison
FeatureMMNB (Precursor) Gefitinib (Iressa) Erlotinib (Tarceva)
Role Synthetic Intermediate / Impurity1st Gen EGFR-TKI (Clinical Drug)1st Gen EGFR-TKI (Clinical Drug)
Molecular Weight ~253.25 Da446.9 Da393.4 Da
Key Moiety Morpholine ring + NitrobenzeneQuinazoline core + Morpholine tailQuinazoline core + Bis-methoxy tail
EGFR IC50 (WT) > 10,000 nM (Predicted/Inactive)23–33 nM2 nM
Binding Mode Solvent-exposed region (Solubility)ATP-binding pocket (Hinge region)ATP-binding pocket (Hinge region)
Solubility Moderate (Polar morpholine)Low (requires formulation)Low (requires formulation)
Toxicity Risk Mutagenic impurity potential (Nitro group)Skin rash, Diarrhea (On-target)Skin rash, Diarrhea (On-target)

Mechanism of Action & SAR Analysis

To understand why MMNB is essential for synthesis but inactive as a drug, we must analyze the binding geometry within the EGFR kinase domain.[1]

The Pharmacophore Assembly

Clinical TKIs like Gefitinib are composed of three distinct regions:

  • The Hinge Binder (Quinazoline Core): Forms hydrogen bonds with Met793 in the ATP binding pocket. MMNB lacks this.

  • The Hydrophobic Head (Chloro-fluoro-aniline): Occupies the hydrophobic pocket.[1]

  • The Solubilizing Tail (MMNB Fragment): The morpholine ring of MMNB extends toward the solvent front, improving oral bioavailability and pharmacokinetic properties.

Pathway Visualization: From Precursor to Potency

The following diagram illustrates the synthesis and functional evolution of the molecule.

GMMNBMMNB (Precursor)(Solubilizing Tail)ReactionSnAr Coupling(Synthesis)MMNB->Reaction Provides SolubilityCoreQuinazoline Core(ATP Hinge Binder)Core->Reaction Provides AffinityGefitinibGefitinib (Active Drug)IC50: ~30 nMReaction->Gefitinib AssemblyEGFREGFR Inhibition(Tumor Regression)Gefitinib->EGFR ATP Competition

Figure 1: The synthetic assembly of Gefitinib, highlighting MMNB as the donor of the solubilizing tail moiety.[1][2][3]

Experimental Protocols

For researchers developing new TKIs or performing Quality Control (QC) on generic Gefitinib, distinguishing the active drug from the MMNB intermediate is critical.[1]

Protocol 1: Impurity Profiling via HPLC

Objective: Detect residual MMNB in synthesized Gefitinib batches. MMNB is a known process-related impurity.[1]

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • Ammonium Acetate Buffer (10 mM, pH 5.5)[1]

  • Reference Standards: Pure Gefitinib, Pure MMNB.[1]

Workflow:

  • Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate.

    • Solvent B: Acetonitrile.

    • Gradient: 0-5 min (20% B), 5-20 min (Linear to 80% B), 20-25 min (80% B).

  • Detection: UV Absorbance at 254 nm (aromatic ring) and 330 nm (nitro/quinazoline specific).

  • Analysis:

    • MMNB will elute earlier (more polar due to the morpholine/nitro combination and lack of the hydrophobic quinazoline bulk) compared to Gefitinib.

    • Acceptance Criteria: MMNB peak area < 0.15% (ICH Q3A guidelines for impurities).[1]

Protocol 2: Comparative Kinase Inhibition Assay (FRET)

Objective: Empirically demonstrate the lack of potency of MMNB compared to Gefitinib (Negative Control Validation).

Materials:

  • Recombinant EGFR kinase domain (L858R mutant or WT).

  • FRET Peptide Substrate (e.g., Z'-LYTE™).[1]

  • ATP (Km concentration).[1]

  • Test Compounds: MMNB (0.1 - 10,000 nM), Gefitinib (0.1 - 10,000 nM).[1]

Step-by-Step:

  • Preparation: Dilute compounds in DMSO. Final DMSO concentration in assay < 1%.

  • Incubation: Mix Kinase (2 ng/µL) + Substrate (2 µM) + Test Compound in 384-well plates. Incubate for 15 mins at RT.

  • Activation: Add ATP to initiate the phosphorylation reaction. Incubate for 60 mins.

  • Development: Add Development Reagent (site-specific protease). Phosphorylated peptides are protected from cleavage; non-phosphorylated are cleaved, changing the FRET signal.[1]

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Gefitinib yields a sigmoidal curve with IC50 ~30 nM. MMNB yields a flat line (no inhibition) up to 10 µM.[1]

Biological Context & Signaling Pathway[1]

Understanding where these molecules act requires visualizing the EGFR signaling cascade. MMNB alone cannot interrupt this flow, whereas the assembled TKI blocks the initial phosphorylation step.[1]

EGFR_Pathwaycluster_cellCytoplasmLigandEGF LigandEGFR_ExtEGFR (Extracellular)Ligand->EGFR_Ext ActivationEGFR_IntEGFR (Tyrosine Kinase Domain)EGFR_Ext->EGFR_Int DimerizationATPATPATP->EGFR_Int PhosphorylationRASRASEGFR_Int->RAS Signal TransductionMMNB_FragMMNB Fragment(NO BINDING)MMNB_Frag->EGFR_Int IneffectiveGefitinibGefitinib(BLOCKS ATP)Gefitinib->EGFR_Int Competitive InhibitionRAFRAFRAS->RAFMEKMEKRAF->MEKERKERK(Proliferation)MEK->ERK

Figure 2: EGFR Signaling Cascade.[1] Note that MMNB (gray) cannot inhibit the kinase domain, while Gefitinib (green) competitively blocks ATP binding.[1]

References

  • Ballard, P., et al. (2005).[1] "In vitro and in vivo evaluation of novel 4-anilinoquinazoline derivatives as inhibitors of epidermal growth factor receptor tyrosine kinase." Bioorganic & Medicinal Chemistry Letters.

  • Zhang, J., et al. (2017).[1] "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." MDPI Molecules. [1]

  • ICH Expert Working Group. "Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation.

  • Cohen, M.S., et al. (2005).[1] "Structural bioinformatics-based design of selective, irreversible kinase inhibitors." Science. [1]

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. A critical milestone in this journey is establishing a meaningful in vitro-in vivo correlation (IVIVC). This guide provides a comprehensive framework for evaluating the activity of a novel small molecule, 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine, and correlating its effects inside and outside a biological system. While direct biological data for this specific molecule is not extensively published, its structural motifs, particularly the morpholine group, are frequently found in inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][2][3][4][5] This guide will, therefore, proceed with the scientifically-grounded hypothesis that this compound is an inhibitor of the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Pathway: A Key Target in Oncology

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a spectrum of cellular processes, including proliferation, survival, and metabolism.[4][5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] Inhibitors targeting this pathway can be classified based on their specific targets, such as dual PI3K/mTOR inhibitors, which can offer a broader efficacy and potentially overcome resistance mechanisms.[2][3]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway.

Part 1: In Vitro Characterization - From Cytotoxicity to Mechanism

The initial assessment of a novel compound's anticancer potential begins with in vitro studies. These experiments are designed to determine the compound's cytotoxicity against various cancer cell lines and to elucidate its mechanism of action at the molecular level.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] By exposing a panel of cancer cell lines to a range of concentrations of this compound, we can determine its half-maximal inhibitory concentration (IC50), a key measure of its potency.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.8
PC-3Prostate Cancer1.2
A549Lung Cancer2.5
HCT116Colon Cancer1.5
Mechanistic Investigation: Western Blot Analysis

To validate our hypothesis that this compound targets the PI3K/Akt/mTOR pathway, we can employ Western blotting. This technique allows for the detection of specific proteins and their phosphorylation status. A reduction in the phosphorylation of key downstream effectors of the pathway, such as Akt (at Ser473) and S6 Kinase (S6K), upon treatment with the compound would provide strong evidence for its on-target activity.[1][3]

Part 2: In Vivo Efficacy - Testing in a Living System

Promising in vitro results are the gateway to in vivo testing. The primary goal of in vivo studies is to assess the compound's anti-tumor efficacy and tolerability in a living organism, which provides a more complex and physiologically relevant environment.

Human Tumor Xenograft Model

A widely used preclinical model is the human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[7] This model allows for the evaluation of the compound's ability to inhibit tumor growth in a setting that mimics the human disease to some extent.

Table 2: Hypothetical In Vivo Efficacy of this compound in an MCF-7 Xenograft Model

Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1200-
Compound X2560050
Compound X5030075

Part 3: The Crucial Link - In Vitro-In Vivo Correlation (IVIVC)

Establishing a robust IVIVC is a critical step in drug development, as it helps in predicting clinical outcomes from preclinical data and aids in dose selection for further studies.[8][9][10] However, a direct correlation between in vitro potency (IC50) and in vivo efficacy is not always straightforward due to a multitude of factors, including:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of the compound determine its concentration and persistence at the tumor site.[7][10]

  • Tumor Microenvironment: The complex interplay between cancer cells and their surrounding stroma, vasculature, and immune cells can influence drug response.

  • Off-target Effects: A compound may have unforeseen off-target effects in a whole organism that are not apparent in cell culture.

In our hypothetical example, the potent in vitro activity in MCF-7 cells (IC50 = 0.8 µM) translates to significant tumor growth inhibition in the in vivo xenograft model at well-tolerated doses. This suggests a favorable IVIVC, warranting further investigation into the compound's pharmacokinetic and pharmacodynamic (PD) properties to build a more comprehensive predictive model.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Analysis Cytotoxicity Cytotoxicity Assay (MTT) IC50 Determine IC50 Cytotoxicity->IC50 Mechanism Mechanism of Action (Western Blot) PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling IC50->PK_PD Xenograft Tumor Xenograft Model Efficacy Assess Efficacy & Tolerability Xenograft->Efficacy TGI Determine Tumor Growth Inhibition (TGI) Efficacy->TGI TGI->PK_PD Prediction Predictive Model for Clinical Dosing PK_PD->Prediction

Caption: Experimental workflow for IVIVC analysis.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.[6]

Western Blot Protocol
  • Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated Akt and S6K overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[1]

In Vivo Xenograft Study Protocol
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups and begin daily administration of the compound or vehicle control via a suitable route (e.g., oral gavage).

  • Tumor Measurement: Measure the tumor volume twice weekly using calipers.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment by Western blot).[7]

Conclusion

The successful correlation of in vitro and in vivo data is a cornerstone of modern drug discovery. This guide has outlined a systematic approach to evaluating the anticancer potential of this compound, based on the hypothesis that it targets the PI3K/Akt/mTOR pathway. By integrating in vitro cytotoxicity and mechanistic studies with in vivo efficacy models, researchers can build a comprehensive understanding of a compound's activity and make informed decisions about its further development. The journey is complex, but with a rigorous and scientifically-driven approach, the gap between the benchtop and the clinic can be effectively bridged.

References

  • Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 50(6), 637-653. [Link]

  • Kryvych, S., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(18), 6046. [Link]

  • Janku, F., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research, 20(9), 2271-2280. [Link]

  • Bohn, J. P. (2014). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Technical University of Munich. [Link]

  • Raynaud, F. I., et al. (2005). In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. Clinical Cancer Research, 11(13), 4875-4884. [Link]

  • Cattoretti, G., et al. (2009). Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. Blood, 114(19), 4056-4066. [Link]

  • Noorolyai, S., et al. (2019). The PI3K/AKT/mTOR pathway in prostate cancer: A reliable therapeutic target? Journal of Cellular Physiology, 234(10), 16753-16763. [Link]

  • Wikipedia contributors. (2024). PI3K/AKT/mTOR pathway. Wikipedia, The Free Encyclopedia. [Link]

  • Kühn, L., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4905. [Link]

  • Huang, Z., et al. (2015). Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. Drug Design, Development and Therapy, 9, 4175-4185. [Link]

  • Frawley, R. P., et al. (2020). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Toxicology, 441, 152474. [Link]

  • Surratt, S. E., et al. (2018). Metabolism and disposition of 2-methoxy-4-nitroaniline in male and female Harlan Sprague Dawley rats and B6C3F1/N mice. Xenobiotica, 48(8), 775-787. [Link]

  • Fedyunin, I. V., et al. (2021). In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine on human fibro. Preprints.org. [Link]

  • Fedyunin, I. V., et al. (2021). In vitro Cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-Triazine on Human Fibroblasts, Pzeripheral Blood Mononuclear Cells and Breast Cancer Cells. ResearchGate. [Link]

  • Dana Bioscience. 2-Methoxy-4-morpholino-5-nitroaniline 250mg. [Link]

Sources

Reproducibility and robustness of assays involving 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine.

[1]

Executive Summary

2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine (CAS: 1903010-18-3), hereafter referred to as MMNA , is a critical pharmacophore intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), most notably Lazertinib (Leclaza) and structural analogs of Osimertinib .[1]

This guide evaluates the reproducibility and robustness of analytical and synthetic assays involving MMNA. Unlike its precursor, 4-Fluoro-2-methoxy-5-nitroaniline (FMNA) , MMNA possesses distinct solubility and electronic properties driven by the morpholine ring.[1] This document compares MMNA against FMNA to assist drug development professionals in optimizing synthesis monitoring, impurity profiling, and quality control (QC) workflows.

Key Application Areas
  • Synthetic Intermediate: Precursor for the "left-hand" amine moiety in Lazertinib.[1]

  • Impurity Standard: Critical reference for monitoring nucleophilic aromatic substitution (

    
    ) efficiency.[1]
    
  • Metabolic Stability Studies: Assessment of morpholine ring oxidation/cleavage.[1]

Comparative Analysis: MMNA vs. FMNA

The transition from FMNA to MMNA represents a critical control point in EGFR TKI manufacturing.[1] Understanding their physicochemical differences is essential for robust assay development.[1]

FeatureMMNA (Product/Intermediate) FMNA (Alternative/Precursor) Operational Impact
Structure Morpholine-substituted NitroanilineFluoro-substituted NitroanilineMMNA is bulkier and more electron-rich.[1]
Solubility High in DMSO, DMF, MeOH; Moderate in ACNHigh in EtOAc, DCM; Low in MeOHMMNA requires polar aprotic solvents for stock preparation.[1]
UV Absorbance

nm (Red-shifted)

nm
MMNA is visually distinct (deep yellow/orange) vs. FMNA (pale yellow).[1]
Reactivity Nucleophilic (Aniline

); Stable to

Electrophilic (C-F bond); Reactive in

FMNA is prone to hydrolysis; MMNA is stable but light-sensitive.[1]
Retention Time (RP-HPLC) Lower

(More polar due to morpholine O)
Higher

(Lipophilic Fluoro group)
Critical: MMNA elutes before FMNA on C18 columns.[1]

Critical Parameters for Reproducibility

A. Solubility and Stock Stability

MMNA exhibits pH-dependent solubility due to the basic morpholine nitrogen (

1
  • Recommendation: Dissolve MMNA in DMSO for bioassays or Methanol for analytical standards.[1] Avoid unbuffered aqueous solutions where precipitation may occur.[1]

  • Stability: The nitro group renders MMNA susceptible to photoreduction.[1] Stocks must be stored in amber vials at -20°C.

B. Chromatographic Resolution (The "Assay")

The robustness of Lazertinib synthesis relies on quantifying residual FMNA in the MMNA stream.[1]

  • Challenge: The morpholine ring can cause peak tailing on standard silica-based C18 columns due to interaction with residual silanols.[1]

  • Solution: Use an end-capped column (e.g., C18H) or add a modifier (0.1% Formic Acid or Ammonium Formate) to suppress silanol ionization and protonate the morpholine, improving peak shape.[1]

Experimental Protocols

Protocol 1: Robust HPLC Purity Assay (MMNA vs. FMNA)

Objective: Quantify MMNA purity and detect unreacted FMNA precursor with <0.1% LOD.

Materials:

  • Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

Methodology:

  • Sample Prep: Dissolve 10 mg MMNA in 10 mL MeOH (1 mg/mL). Sonicate for 5 mins. Dilute to 50 µg/mL for injection.[1]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)[1]

    • 2-15 min: 10%

      
       90% B (Linear gradient)[1]
      
    • 15-18 min: 90% B (Wash)[1]

    • 18-20 min: 10% B (Re-equilibration)

  • Detection: UV at 254 nm (general) and 390 nm (specific for MMNA nitro-chromophore).[1]

  • Flow Rate: 1.0 mL/min. Temperature: 30°C.[1]

Validation Criteria:

  • Resolution (

    
    ): 
    
    
    between MMNA (approx. 6-7 min) and FMNA (approx. 9-10 min).
  • Tailing Factor:

    
     for MMNA.[1]
    
Protocol 2: Synthesis Monitoring ( Reaction)

Objective: Monitor the conversion of FMNA to MMNA.

Workflow:

  • Reaction: Charge FMNA (1.0 eq) and

    
     (2.0 eq) in DMF.
    
  • Addition: Add Morpholine (1.2 eq) dropwise at 0°C.

  • Heating: Warm to 60°C.

  • Sampling: Take 50 µL aliquots at T=0, 1h, 4h. Quench in 500 µL cold MeOH/Water (1:1).

  • Analysis: Inject into HPLC (Protocol 1).

  • Endpoint: Reaction is complete when FMNA peak area is < 0.5%.[1]

Visualizing the Workflow

The following diagrams illustrate the synthesis pathway and the analytical logic for distinguishing MMNA from its precursors.

Diagram 1: Synthesis and Analytical Logic

Lazertinib_Intermediate_WorkflowFMNAFMNA(Fluoro-Precursor)RT: HighReactionSnAr Reaction(DMF, K2CO3, 60°C)FMNA->ReactionHPLCHPLC Analysis(C18, ACN/H2O)FMNA->HPLCResidualMorpholineMorpholine(Reagent)Morpholine->ReactionMMNAMMNA(Target Intermediate)RT: LowReaction->MMNASubstitutionImpurityImpurity(Hydrolysis/Dimer)Reaction->ImpuritySide RxnMMNA->HPLCImpurity->HPLCDecisionQC Pass?(FMNA < 0.5%)HPLC->DecisionDecision->ReactionNo (Continue Heating)NextStepNitro Reduction(-> Diamine)Decision->NextStepYes

Caption: Workflow for synthesizing MMNA from FMNA, including the critical HPLC Quality Control decision point.

Diagram 2: Mechanistic Pathway ( )

SnAr_MechanismStep11. Nucleophilic AttackMorpholine attacks C-F bondStep22. Meisenheimer Complex(Stabilized by Nitro group)Step1->Step2Step33. EliminationLoss of Fluoride ionStep2->Step3Product4. Formation of MMNAStep3->Product

Caption: The Nucleophilic Aromatic Substitution mechanism forming MMNA. The Nitro group at para-position is essential for stabilizing the transition state.

Troubleshooting & Robustness Checklist

IssueProbable CauseCorrective Action
Peak Tailing (MMNA) Morpholine interaction with silanols.[1]Increase buffer ionic strength (10mM Ammonium Formate) or pH (raise to 8.0 if using hybrid column).[1]
Low Yield Hydrolysis of FMNA by wet solvent.[1]Ensure DMF is anhydrous (<0.05% water).[1]
Extra Peaks Photodegradation of Nitro group.Perform all steps under low-light/amber conditions.
Retention Shift Temperature fluctuation.[1]Thermostat column compartment to 30°C ± 1°C.

References

  • Lazertinib (YH25448) Synthesis & API Intermediates. Scintel Pharmachem. Retrieved from [Link][1]

Safety Operating Guide

Operational Disposal Protocol: 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine (CAS: 1903010-18-3) is a functionalized nitroaniline derivative often used as an intermediate in the synthesis of kinase inhibitors (e.g., EGFR inhibitors). Its structure combines a nitro group, an aniline moiety, and a morpholine ring.

Critical Hazard Directive: While not explicitly P-listed (acutely hazardous) by specific CAS number under US EPA RCRA regulations, this compound shares structural alerts with P-Nitroaniline (P077) . It exhibits acute toxicity (oral/inhalation), potential mutagenicity, and methemoglobinemia risks. Treat all waste streams as High-Hazard Organic Waste intended for destructive incineration.

PropertyData
CAS Number 1903010-18-3
Molecular Formula C₁₁H₁₅N₃O₄
Physical State Yellow to Orange Powder/Solid
Solubility Low in water; Soluble in DMSO, Methanol, DCM
Primary Hazards Acute Toxicity (Cat 4), Skin/Eye Irritant, Aquatic Toxicity
Incompatibilities Strong Oxidizers, Acids, Acid Chlorides

Safety & Pre-Disposal Stabilization

Before initiating any disposal workflow, the waste must be stabilized to prevent accidental exposure or reaction.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator is mandatory if handling dry powder outside a biosafety cabinet/fume hood.

  • Dermal: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Laminate film (Silver Shield) for prolonged handling of solutions.

  • Ocular: Chemical splash goggles (safety glasses are insufficient for powder handling).

Waste Segregation Rules
  • Do Not Mix with Oxidizers: The nitro group renders the compound potentially reactive with strong oxidizers.

  • Separate from Acids: Amines can form salts with acids; while not dangerous, it alters solubility and waste characterization.

  • High Potency Handling: If the compound is part of a drug linker payload (ADC), segregate as "Cytotoxic/Genotoxic Waste."

Disposal Workflows (Step-by-Step)

Scenario A: Solid Waste (Pure Substance, Spoiled Batches, Weighing Boats)

Objective: Complete thermal destruction via incineration.

  • Containment: Place the solid waste, weighing boats, and contaminated spatulas into a clear polyethylene bag (4 mil thickness).

  • Double Bagging: Seal the first bag with tape. Place it inside a second bag (amber or clear) to prevent exterior contamination.

  • Labeling: Affix a hazardous waste label.

    • Text: "Hazardous Waste - Toxic Solid, Organic."

    • Constituents: "this compound (100%)."

  • Transfer: Move the double-bagged waste into a Fiber Drum or Poly Drum designated for incineration.

  • Final Disposal: Ship to a TSDF (Treatment, Storage, and Disposal Facility) for Incineration (Combustion) . Do not landfill.

Scenario B: Liquid Waste (Mother Liquors, HPLC Effluent)

Objective: Solvent recovery or fuel blending.

  • Characterization: Determine the primary solvent (e.g., Methanol, DMSO, Dichloromethane).

  • Segregation:

    • Stream 1 (Non-Halogenated): If dissolved in Methanol/DMSO.

    • Stream 2 (Halogenated): If dissolved in DCM/Chloroform.

  • Collection: Pour into a chemically compatible carboy (HDPE or Glass). Leave 10% headspace to prevent over-pressurization.

  • Deactivation (Optional but Recommended): For small, highly concentrated aliquots, dilute with a combustible solvent (e.g., Ethanol) to <5% concentration to facilitate safe fuel blending.

  • Labeling: "Hazardous Waste - Flammable/Toxic Liquid." List all solvents and the active compound.

Scenario C: Spill Cleanup Protocol

Objective: Containment without dust generation.

  • Evacuate & Ventilate: Clear the immediate area.

  • Dampen: Gently mist the powder spill with Methanol or Water (if water-miscible solvents are avoided) to prevent airborne dust. Do not dry sweep.

  • Scoop: Use a plastic scoop or stiff paper to lift the damp paste.

  • Surface Decon: Wipe the area with methanol-soaked gauze, followed by a soap and water wash.

  • Disposal: Place all cleanup materials (gauze, scoops, gloves) into the Solid Waste stream (Scenario A).

Visualized Decision Frameworks

Diagram 1: Waste Segregation Logic

This decision tree guides the researcher in selecting the correct waste stream based on the physical state and solvent composition.

WasteSegregation Start Waste Generation (this compound) StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Contaminated Debris) StateCheck->Solid Dry/Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Solution Incineration DISPOSAL METHOD: High Temp Incineration Solid->Incineration Double Bag & Drum HalogenCheck Solvent Type? Liquid->HalogenCheck NonHalo Non-Halogenated (MeOH, DMSO, EtOH) HalogenCheck->NonHalo No Halogens Halo Halogenated (DCM, Chloroform) HalogenCheck->Halo Contains Halogens FuelBlend DISPOSAL METHOD: Fuel Blending/Incineration NonHalo->FuelBlend Halo->Incineration

Caption: Logic flow for segregating solid and liquid waste streams to ensure compliant destruction.

Diagram 2: Spill Response Workflow

A step-by-step visual guide for managing accidental releases in the laboratory.

SpillResponse Alert 1. Alert & Evacuate (Minimize Airflow) PPE 2. Don PPE (Resp Protection + Double Gloves) Alert->PPE Contain 3. Dampen Powder (Mist with MeOH/Water) PPE->Contain Collect 4. Scoop/Wipe (No Dry Sweeping) Contain->Collect Decon 5. Surface Decon (Solvent Wash -> Soap) Collect->Decon Dispose 6. Waste Disposal (See Scenario A) Decon->Dispose

Caption: Emergency response sequence emphasizing dust suppression and dermal protection.

Regulatory Compliance & Documentation

RCRA Waste Coding (US EPA)

While This compound does not have a unique P-code, it must be characterized by the generator.

  • Primary Recommendation: Manage as Hazardous Waste due to toxicity.

  • Suggested Codes:

    • D001: If the waste formulation includes flammable solvents (Methanol/Ethanol).

    • Not Otherwise Specified (N.O.S.): If pure substance.[1]

      • Shipping Name: "UN 2811, Toxic solids, organic, n.o.s. (this compound), 6.1, PG III."

Documentation Checklist

References

  • PubChem. (2025).[2][3] Compound Summary: 5-Morpholino-2-nitroaniline (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

The Compound: 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine (CAS: 13745-20-5) is a functionalized nitroaniline derivative.[1] While often used as a pharmaceutical intermediate (e.g., in kinase inhibitor synthesis), its safety profile is dominated by its structural pharmacophores: the nitro group and the aniline moiety .[1]

The Silent Hazard: Unlike corrosive acids that cause immediate pain, nitro-aromatics are permeation hazards .[1] They can pass through intact skin and standard laboratory gloves without causing immediate burning. Once absorbed, they interfere with the blood's ability to carry oxygen, leading to Methemoglobinemia .

Critical Warning: Treat this compound as a potent dermal sensitizer and a systemic toxicant. Absence of specific LD50 data for this CAS number does not imply safety; it mandates the use of "High Potency" handling protocols.[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for handling solid nitro-aromatics due to the risk of dust generation and rapid skin absorption.

PPE Selection Logic
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Dry Solid) Double Nitrile Gloves (min.[1] 5 mil outer, 4 mil inner).Nitro-compounds can permeate thin nitrile. Double gloving provides a "sacrificial" outer layer and visual breach detection.
Hand Protection (Solutions) Laminate / Multilayer (e.g., Silver Shield®) or Viton®.[1]Organic solvents (DMSO, DCM) used to dissolve this compound accelerate skin permeation. Standard nitrile breakthrough time may be <10 mins.
Respiratory N95 (minimum) inside a Fume Hood. P100/HEPA if outside hood.The morpholine ring adds potential respiratory irritation.[2] The nitro-group poses systemic toxicity risks via inhalation of micro-dust.[1]
Body Defense Tyvek® Lab Coat (Disposable) with elastic cuffs.Cotton coats absorb dust and retain it against the skin. Tyvek repels dust and is disposable, preventing cross-contamination in laundry.
Eye/Face Chemical Goggles (Indirect Vent).[3]Safety glasses allow dust entry from the side. Goggles seal the ocular mucosa, a rapid absorption route.

Operational Protocol: The "Zero-Contact" Workflow

This protocol uses a self-validating system: If you see dust on your gloves, the containment has failed.[1]

Step 1: Preparation & Weighing (High Risk Zone)
  • Static Control: Nitro-aromatic powders are often electrostatic. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "powder fly-out."

  • Containment: Weighing must occur inside a chemical fume hood or a powder containment balance enclosure.

  • Technique: Never pour from the stock bottle. Use a disposable spatula to transfer small amounts to a pre-tared weighing boat.

Step 2: Solubilization
  • Solvent Addition: Add solvent (typically DMSO or Methanol) slowly down the side of the vial to minimize aerosol generation.[1]

  • The "Orange/Red" Warning: Nitroanilines typically form bright orange or red solutions. Any color on your outer glove indicates immediate contamination. Change gloves instantly.

Step 3: Decontamination[1]
  • Surface Wipe: After handling, wipe the balance area with a solvent-dampened tissue (ethanol), followed by a soap-water wipe.[1] The solvent lifts the organic residue; the soap removes the film.

  • UV Verification (Optional): Many nitro-aromatics fluoresce or absorb strongly under UV light. A UV lamp check can validate cleaning efficacy.

Emergency Response Logic

Scenario: Suspected Exposure (Skin Contact or Inhalation) [1][4]

  • Immediate Action: Remove contaminated clothing immediately.[5][4][6][7] Wash skin with soap and water for 15 minutes.[5] Do not use alcohol/solvents on skin, as this increases absorption of nitro-compounds.[1]

  • Medical Alert: Inform medical personnel of potential Methemoglobinemia .

    • Symptom:[1][2][4][7][8][9][10] Cyanosis (blue lips/fingernails), headache, fatigue, dizziness.[1]

    • Antidote: Physicians may administer Methylene Blue if methemoglobin levels are critical.[11][8] Oxygen is the first-line treatment.

Visualizing the Decision Logic

PPE_Decision_Logic Start Start: Handling CAS 13745-20-5 State_Check State of Matter? Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution (DMSO/MeOH) State_Check->Solution Quant_Check Quantity > 100mg? Solid->Quant_Check Action_Sol Fume Hood + Laminate Gloves (Silver Shield) for Stock Solution->Action_Sol Action_Solid_Low Fume Hood + Double Nitrile + N95 Backup Quant_Check->Action_Solid_Low No Action_Solid_High Powder Enclosure/Glovebox + Tyvek Sleeves Quant_Check->Action_Solid_High Yes

Caption: PPE Decision Logic based on physical state and quantity. Green indicates standard containment; Red indicates high-level containment.[1]

Waste Disposal & Deactivation

Do not dispose of this compound in general trash or standard aqueous waste.

  • Segregation: Collect all solid waste (weigh boats, contaminated gloves) and liquid waste in a container labeled: "Hazardous Waste: Nitro-Aromatic / Toxic."

  • Compatibility: Keep separate from strong oxidizers (e.g., nitric acid) and strong reducers. Nitro-compounds can be shock-sensitive or reactive under extreme conditions.

  • Destruction Method: The preferred method is High-Temperature Incineration with afterburner scrubbers. This ensures the complete thermal destruction of the nitro and morpholine rings, preventing the release of toxic NOx gases.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23656609 (Related Structure: 2-methoxy-5-nitroaniline). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitroaniline Derivatives Hazard Classification. Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC/NIOSH). Methemoglobinemia: Work-Related Exposure and Treatment. Retrieved from [Link][1]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.